5-Azidoindole
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-azido-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-12-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGMRHJPLFEWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231178 | |
| Record name | 5-Azidoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81524-74-5 | |
| Record name | 5-Azidoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081524745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Azidoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 5-Azidoindole from 5-Aminoindole
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-azidoindole from its precursor, 5-aminoindole. The synthetic route is based on the well-established diazotization of a primary aromatic amine, followed by substitution with an azide source. This document outlines the reaction mechanism, provides step-by-step experimental procedures, summarizes key quantitative data, and emphasizes critical safety considerations. The inclusion of detailed workflows and pathway diagrams aims to facilitate the practical application of this synthesis in research and development settings, particularly for applications in medicinal chemistry and chemical biology where the azido group serves as a versatile chemical handle for bioconjugation and click chemistry.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] The functionalization of the indole ring allows for the exploration of new chemical space and the development of novel therapeutic agents. This compound, in particular, is a valuable synthetic intermediate. The azide moiety is a versatile functional group that can participate in a wide array of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[1] This makes this compound an attractive building block for creating complex molecules, including peptide conjugates, labeled probes, and drug candidates.
The synthesis of this compound from 5-aminoindole proceeds via a two-step, one-pot reaction involving the formation of a diazonium salt, a classic transformation in organic chemistry.[2][3] This guide provides a detailed methodology for this synthesis, tailored for professionals in the fields of chemical research and drug development.
Synthetic Pathway
The conversion of 5-aminoindole to this compound is achieved through the diazotization of the primary amino group, followed by the displacement of the resulting diazonium group with an azide ion.
-
Diazotization : 5-Aminoindole is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid, HCl). This reaction, conducted at low temperatures (0–5 °C), converts the primary amine into a diazonium salt.[2][3]
-
Azide Substitution : The intermediate diazonium salt is highly reactive and is immediately treated with a solution of sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) to form the final product, this compound.
Caption: Reaction pathway from 5-aminoindole to this compound.
Detailed Experimental Protocol
This protocol is based on standard procedures for the diazotization of aromatic amines.[2]
3.1. Reagents and Materials
| Reagent/Material | Formula | Molecular Wt. ( g/mol ) | Notes |
| 5-Aminoindole | C₈H₈N₂ | 132.16 | Starting material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% w/w, ~12 M |
| Sodium Nitrite | NaNO₂ | 69.00 | Reagent for diazotization |
| Sodium Azide | NaN₃ | 65.01 | EXTREMELY TOXIC . Handle with care. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Deionized Water | H₂O | 18.02 |
3.2. Equipment
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Chromatography column
3.3. Synthetic Procedure
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-aminoindole (e.g., 5.0 g, 37.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and deionized water (50 mL).
-
Cool the resulting solution to 0–5 °C using an ice-salt bath. Maintain this temperature throughout the addition steps.
-
In a separate beaker, prepare a solution of sodium nitrite (2.75 g, 39.7 mmol, 1.05 eq.) in deionized water (15 mL).
-
Add the sodium nitrite solution dropwise to the stirred 5-aminoindole solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
Step 2: Azide Substitution
-
In a separate beaker, prepare a solution of sodium azide (2.71 g, 41.6 mmol, 1.1 eq.) in deionized water (15 mL). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle it in a fume hood.
-
Add the sodium azide solution dropwise to the cold diazonium salt solution over 30 minutes. Maintain the temperature at 0–5 °C.
-
Observe for vigorous nitrogen gas evolution. Ensure the reaction is well-vented.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will likely be a dark oil or solid. Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[4]
Experimental Workflow and Data
The overall experimental process can be visualized as a sequential workflow from initial setup to the final purified product.
Caption: Step-by-step workflow for the synthesis of this compound.
4.1. Summary of Reaction Parameters
| Parameter | Value / Condition |
| Stoichiometry | 5-Aminoindole (1.0 eq.) |
| Sodium Nitrite (1.05 eq.) | |
| Sodium Azide (1.1 eq.) | |
| Solvent | Water / Aqueous HCl |
| Temperature | 0–5 °C for diazotization and azide addition |
| Reaction Time | Approx. 4–5 hours |
| Work-up | Dichloromethane extraction, NaHCO₃ wash |
| Purification | Silica Gel Column Chromatography |
4.2. Expected Analytical Data
| Analysis Type | Expected Result for this compound (C₈H₆N₄) |
| Molecular Weight | 158.16 g/mol |
| Appearance | Typically a pale yellow to brown solid |
| IR Spectroscopy | Strong, sharp absorption band at ~2100–2150 cm⁻¹ (N=N=N stretch) |
| ¹H NMR | Signals corresponding to the indole ring protons |
| ¹³C NMR | Signals corresponding to the indole ring carbons |
| Mass Spec (HRMS) | [M+H]⁺ calculated for C₈H₇N₄: 159.0665, found: ~159.066x |
Safety Precautions
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and use them immediately after preparation.
-
Sodium Azide: Sodium azide is acutely toxic and a severe poison. Avoid inhalation of dust and contact with skin and eyes. Always handle it in a fume hood with appropriate PPE.
-
Hydrazoic Acid Formation: Do not acidify solutions containing excess sodium azide, as this can generate highly toxic and explosive hydrazoic acid (HN₃) gas. Neutralize azide waste with nitrous acid before disposal, following institutional safety protocols.
-
General Precautions: Perform the reaction in a well-ventilated fume hood. Wear safety glasses, a lab coat, and appropriate gloves at all times.
Conclusion
The synthesis of this compound from 5-aminoindole is a straightforward and efficient process that relies on the fundamental principles of diazonium salt chemistry. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this versatile building block. The successful synthesis of this compound opens the door to a multitude of applications in drug discovery and chemical biology, enabling the construction of complex molecular architectures through click chemistry and other azide-mediated transformations.
References
- 1. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidoindole is an aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring an indole scaffold fused with an azido functional group, makes it a versatile building block for the synthesis of more complex molecules. The indole moiety is a common feature in many biologically active natural products and synthetic drugs, while the azido group serves as a valuable chemical handle for "click chemistry" reactions, enabling the efficient construction of novel molecular architectures.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a visualization of its synthetic pathway.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile in potential therapeutic applications. The data presented below has been compiled from computational and available literature sources.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | 5-azido-1H-indole | PubChem[2] |
| Molecular Formula | C₈H₆N₄ | PubChem[2] |
| Molecular Weight | 158.16 g/mol | PubChem[2] |
| Exact Mass | 158.059246208 Da | PubChem[2] |
| CAS Number | 81524-74-5 | PubChem[2] |
| Physical State | Solid (predicted) | - |
| Melting Point | Not experimentally reported in searched literature. | - |
| Boiling Point | Not experimentally reported in searched literature. | - |
| Solubility | Sparingly soluble in water; expected to be soluble in organic solvents like DMSO and ethanol.[3][4] | Inferred from indole solubility |
| logP (computed) | 3.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from 5-nitroindole. The general workflow involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent azidation.
Step 1: Reduction of 5-Nitroindole to 5-Aminoindole
This procedure is adapted from established methods for the reduction of nitroarenes.
-
Materials: 5-nitroindole, 95% ethanol, supported catalyst (e.g., 10% Pd/C), hydrogen gas, high-pressure reactor, filter apparatus.
-
Protocol:
-
In a high-pressure reactor, add 5-nitroindole.
-
Add 95% ethanol (4 times the weight of the 5-nitroindole) and a catalytic amount (10-15% by weight of the 5-nitroindole) of a supported catalyst such as Palladium on carbon.
-
Seal the reactor and purge with hydrogen gas to replace the air.
-
Heat the mixture to 70-95°C with stirring.
-
Introduce hydrogen gas, maintaining a pressure of 1.0-3.0 MPa.
-
Continue the reaction for 1-2 hours, monitoring the consumption of hydrogen.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be reused.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-aminoindole, which can be purified further by recrystallization or column chromatography.
-
Step 2: Diazotization of 5-Aminoindole and Conversion to this compound
This part of the protocol is based on the standard Sandmeyer-type reaction for converting aromatic amines to azides.[5]
-
Materials: 5-aminoindole, hydrochloric acid (or another strong acid), sodium nitrite (NaNO₂), sodium azide (NaN₃), water, ice, stirring apparatus.
-
Protocol:
-
Dissolve 5-aminoindole in a dilute strong acid (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 5-aminoindole solution. The temperature should be strictly maintained below 5°C to ensure the stability of the diazonium salt intermediate. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
In a separate flask, dissolve sodium azide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to stir at 0-5°C for about an hour and then let it slowly warm to room temperature.
-
The this compound product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
-
Safe Handling and Storage of this compound
Organic azides like this compound are energetic compounds and must be handled with caution.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[6]
-
Work Environment: Conduct all experiments in a well-ventilated fume hood, preferably behind a blast shield.[6]
-
Handling Precautions:
-
Avoid friction, shock, and heat, as these can lead to explosive decomposition.[3]
-
Do not use metal spatulas or other metal utensils to handle the compound, as this can form shock-sensitive metal azides.[2]
-
Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[2]
-
Keep the quantities of the azide compound as small as practically possible.
-
-
Storage:
-
Store this compound in a cool, dark place, away from heat and light. Storage at low temperatures (e.g., -18°C) is recommended.
-
Store in a tightly sealed container, preferably made of plastic.
-
Store separately from other chemicals, especially acids and heavy metals.[6]
-
-
Disposal:
Biological Activity and Signaling Pathways
The biological activity and specific signaling pathways affected by this compound are not well-documented in the current scientific literature. However, the indole scaffold is a well-known pharmacophore present in numerous biologically active compounds that modulate a wide range of cellular targets and signaling pathways, including those involved in cancer and inflammation. The azido group can be utilized for covalent modification of biological targets or for "click" chemistry-based proteomics and activity-based protein profiling to identify its cellular binding partners and elucidate its mechanism of action. Further research is required to determine the specific biological effects of this compound.
Visualizations
The following diagram illustrates the synthetic workflow for this compound from 5-nitroindole.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodo-5-azaindole CAS#: 1227269-14-8 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Azidoindole
This guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 5-Azidoindole, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is an indole derivative containing an azide group at the fifth position of the indole ring. This functional group makes it a valuable intermediate in various chemical syntheses.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| IUPAC Name | 5-azido-1H-indole | [1] |
| CAS Number | 81524-74-5 | [1] |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1N=[N+]=[N-] | [1] |
Experimental Protocols
The introduction of an azide moiety onto an indole ring can be achieved through various synthetic strategies. While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general overview of methods for the azidation of indoles is presented below. These methods highlight common strategies that could be adapted for the synthesis of this compound.
General Strategies for the Synthesis of Azidoindoles and Azidoindolines:
Recent advances in medicinal and synthetic chemistry have led to the development of several methods for the synthesis of azidoindoles and their derivatives, azidoindolines. These compounds are attractive synthetic targets due to their potential biological activity.[2][3][4] A review of recent literature highlights the following key approaches for the azidation of indoles:[2][3][4]
-
Iodine-Mediated Azidation: This method involves the use of iodine reagents to introduce the azide group.[2] An early example of direct azidation of indoles utilized iodine azide (IN₃).[2][4]
-
Metal-Catalyzed Azidation: Transition metals can be used to catalyze the azidation reaction on the indole ring.[2]
-
Electrochemical Azidation: Electrochemical methods provide an alternative route to generate the azide radical for reaction with indoles.[2]
-
Photochemical Azidation: Visible light and a photocatalyst can be employed to mediate the azidation of indoles.[2]
-
Oxidant and Azide Source Combination: This approach uses a combination of an oxidizing agent and an azide source, such as trimethylsilyl azide (TMSN₃), to achieve azidation.[2]
-
Nucleophilic Azidation: This method involves the direct nucleophilic attack of an azide anion.[2]
A specific protocol for a related class of compounds, azaindoles, involves a palladium-catalyzed C-N coupling reaction of 3,4-dibromopyridine with an amine, followed by a C-C coupling and cyclization with an alkyne to yield the 5-azaindole scaffold.[5] While chemically distinct from this compound, this illustrates a common strategy in the synthesis of indole analogs.
Logical Workflow for Synthesis Strategy Selection
The selection of an appropriate synthetic route for this compound depends on factors such as the desired regioselectivity, functional group tolerance, and available starting materials. The following diagram illustrates a logical workflow for choosing a synthetic strategy based on the general methods described.
Caption: A flowchart illustrating the decision-making process for selecting a synthetic strategy for this compound.
Potential Signaling Pathway Involvement and Applications
While specific signaling pathways involving this compound are not detailed in the provided search results, the broader class of azidoindoles and their derivatives (azidoindolines) are of significant interest in drug discovery.[2][3][4] The azide group is a versatile functional handle that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the indole scaffold to other molecules. This allows for the synthesis of novel bioactive compounds, probes for chemical biology, and materials science applications.
The general workflow for utilizing an azido-functionalized compound like this compound in a click chemistry application is depicted below.
Caption: A diagram showing the general workflow for applying this compound in click chemistry.
References
An In-depth Technical Guide to 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azidoindole is a versatile chemical compound of significant interest in chemical biology and drug discovery. Its azide functional group serves as a powerful tool for bioconjugation via "click chemistry" and as a photo-crosslinking agent to study molecular interactions. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthesis protocol, and its applications, particularly in the realm of bioorthogonal chemistry.
Chemical Identity and Properties
This compound, a derivative of the indole heterocyclic scaffold, is characterized by the presence of an azide group at the 5-position of the indole ring. This functionalization imparts unique chemical reactivity, making it a valuable reagent in various biochemical and pharmacological studies.
| Identifier | Value | Source |
| IUPAC Name | 5-azido-1H-indole | [1] |
| CAS Number | 81524-74-5 | [1] |
| Molecular Formula | C₈H₆N₄ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted indole. A common and effective route involves the diazotization of 5-aminoindole followed by azidation.
Experimental Protocol: Synthesis from 5-Aminoindole
This protocol outlines a two-step synthesis of this compound from 5-aminoindole.
Step 1: Diazotization of 5-Aminoindole
-
Dissolution: Dissolve 5-aminoindole in a solution of hydrochloric acid and water at a low temperature (typically 0-5 °C) to form the corresponding amine salt.
-
Diazotizing Agent: Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for approximately 30-60 minutes. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Azidation of the Diazonium Salt
-
Azide Addition: To the freshly prepared diazonium salt solution, add a solution of sodium azide in water, again maintaining the temperature at 0-5 °C. Vigorous stirring is essential during this step.
-
Reaction Progression: Nitrogen gas will evolve from the reaction mixture. The reaction is typically stirred for an additional 1-2 hours at low temperature.
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.
It is important to note that azides, especially when heated or in concentrated form, can be explosive. Appropriate safety precautions must be taken throughout the synthesis and handling of this compound.
Applications in Research and Development
The primary utility of this compound stems from the reactivity of the azide group, which allows for its use in bioorthogonal chemistry and photochemical labeling.
Click Chemistry
The azide group of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient and specific, enabling the covalent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in complex biological systems.
Experimental Workflow for Click Chemistry Labeling:
Caption: Workflow for biomolecule labeling using this compound via click chemistry.
Photo-Crosslinking
Upon exposure to UV light, aryl azides, such as this compound, can form highly reactive nitrene intermediates.[2][3] These nitrenes can then form covalent bonds with nearby molecules, a process known as photo-crosslinking.[2][4] This property is invaluable for identifying and mapping protein-protein, protein-nucleic acid, and other molecular interactions within living cells.[5]
Logical Relationship in Photo-Crosslinking Experiments:
Caption: Logical flow of a photo-crosslinking experiment using a this compound probe.
Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively characterized, its indole scaffold is a common motif in molecules that interact with various biological targets. Indole derivatives are known to be involved in a wide range of signaling processes. The introduction of the azido group allows for the potential development of chemical probes to investigate these pathways with high precision.
Conclusion
This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its utility in click chemistry and photo-crosslinking provides robust methods for labeling, identifying, and characterizing biomolecular interactions. The synthetic route, while requiring careful handling of azide compounds, is accessible and enables the production of this valuable chemical probe for a wide array of research applications. As our understanding of complex biological systems grows, the application of precisely engineered chemical tools like this compound will continue to be indispensable.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Poly(glycidyl azide) as Photo-Crosslinker for Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Azidoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-azido-1H-indole, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for 5-azidoindole, this report also includes representative spectroscopic information for the closely related isomer, 4-azidoindole, to serve as a valuable reference. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.
Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 4-Azido-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.25 | br s | - | 1H | N1-H |
| 7.23 | t | 1.5 | 1H | H3 |
| 7.15 | t | 8.0 | 1H | H6 |
| 7.08 | d | 8.2 | 1H | H7 |
| 6.75 | d | 7.7 | 1H | H5 |
| 6.68 | t | 2.5 | 1H | H2 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 4-Azido-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| 137.9 | C7a |
| 133.5 | C4 |
| 126.1 | C3a |
| 124.9 | C3 |
| 118.4 | C6 |
| 113.8 | C7 |
| 105.8 | C5 |
| 100.2 | C2 |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Sharp | N-H stretch of indole |
| ~2100 | Strong, Sharp | Asymmetric stretch of azide (-N₃) |
| ~1600-1450 | Medium-Strong | C=C stretching of the aromatic and pyrrole rings |
| ~1350 | Medium | Symmetric stretch of azide (-N₃) |
| ~740 | Strong | C-H out-of-plane bending of the ortho-disubstituted benzene ring |
Table 4: Mass Spectrometry (MS) Data for this compound
The molecular formula for this compound is C₈H₆N₄.
| m/z | Interpretation |
| 158.06 | [M]⁺ (Molecular Ion) |
| 130.06 | [M - N₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei, or higher field strengths for increased resolution. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). Data processing, including Fourier transformation and phase correction, is performed using standard NMR software.
Infrared (IR) Spectroscopy:
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS):
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The data is presented as a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Mandatory Visualization
Below is a diagram illustrating a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Theoretical Bedrock of 5-Azidoindole's Bioorthogonality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native state. This guide delves into the theoretical underpinnings of 5-azidoindole's utility as a bioorthogonal reporter, providing a comprehensive resource for its application in chemical biology and drug development. This compound, a versatile chemical handle, can be incorporated into biomolecules and subsequently ligated with exquisite specificity through reactions that are inert to the complex biological milieu.
Core Principles of this compound Bioorthogonality
The bioorthogonality of this compound is rooted in the unique reactivity of the azide functional group. An ideal bioorthogonal reaction must be highly selective, proceeding rapidly under physiological conditions (neutral pH, aqueous environment, and ambient temperature) without cross-reacting with endogenous functional groups such as amines, thiols, or carboxylates. The azide group, being nearly absent in most biological systems, serves as an excellent "chemical handle" for such specific transformations.[1][2]
Two primary classes of bioorthogonal reactions are predominantly employed to label this compound-modified biomolecules: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful iteration of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[3] Crucially, it obviates the need for the cytotoxic copper(I) catalyst required in the classical "click chemistry" reaction by utilizing a strained cyclooctyne.[4] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed swiftly at physiological temperatures.[5] The reaction is highly specific and results in the formation of a stable triazole linkage.[3]
The reaction rate of SPAAC is a critical parameter for its application in living systems, where low concentrations of reactants are often the norm. The rate is highly dependent on the structure of the cyclooctyne derivative.
Quantitative Data for Bioorthogonal Reactions
The following tables summarize key quantitative data for the bioorthogonal reactions of azides. While specific kinetic data for this compound is not always available, the data for benzyl azide serves as a close and relevant proxy.
Table 1: Second-Order Rate Constants for SPAAC of Benzyl Azide with Various Cyclooctynes
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| OCT | 0.0024 | [6] |
| MOFO | 0.033 | [6] |
| DIFO | 0.076 | [6] |
| DIBO | 0.082 | [6] |
| ADIBO | 0.31 | [6] |
| DIBAC | 1.0 | [6] |
| BCN | 0.075 | [7] |
Data obtained at room temperature.
Table 2: Kinetic Data for a Traceless Staudinger Ligation
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield | Reference |
| (Diphenylphosphino)methanethiol and an azido peptide | 7.7 x 10⁻³ | 95% | [2][8] |
Reaction mediated by (diphenylphosphino)methanethiol.
Experimental Protocols
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a this compound-labeled Biomolecule
This protocol provides a general guideline for the SPAAC reaction. Optimal concentrations and reaction times should be determined empirically for each specific application.
Materials:
-
This compound-labeled biomolecule (e.g., protein, glycan)
-
Cyclooctyne-functionalized probe (e.g., fluorescent dye, biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound-labeled biomolecule in PBS to a final concentration of 1-100 µM.
-
Prepare a stock solution of the cyclooctyne-functionalized probe in a compatible solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
-
Reaction Setup:
-
To the solution of the this compound-labeled biomolecule, add the cyclooctyne-functionalized probe to a final concentration typically 10-100 fold higher than the biomolecule. The final DMSO concentration should be kept low (e.g., <1%) to avoid detrimental effects on biological samples.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants' concentrations and the cyclooctyne's reactivity.
-
-
Analysis:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as fluorescence imaging (if using a fluorescent probe), Western blotting, or mass spectrometry.
-
-
Purification (Optional):
-
If necessary, remove excess unreacted probe by methods such as size-exclusion chromatography, dialysis, or immunoprecipitation.
-
General Protocol for Staudinger Ligation of a this compound-labeled Biomolecule
This protocol outlines a general procedure for the Staudinger ligation. The choice of phosphine reagent is critical and will influence reaction kinetics and the nature of the final product (traceless vs. non-traceless).
Materials:
-
This compound-labeled biomolecule
-
Phosphine-functionalized probe (e.g., biotinylated phosphine)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound-labeled biomolecule in the aqueous buffer to a desired concentration (e.g., 10-500 µM).
-
Dissolve the phosphine-functionalized probe in a compatible solvent (e.g., water or DMSO) to a stock concentration of 1-20 mM.
-
-
Reaction Setup:
-
Add the phosphine probe to the solution of the azido-biomolecule. An excess of the phosphine probe (e.g., 2-10 equivalents) is often used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction at room temperature. The reaction time can range from 2 to 24 hours.
-
-
Analysis:
-
Analyze the ligation product using techniques such as SDS-PAGE, mass spectrometry, or affinity-based assays (e.g., streptavidin blot if using a biotinylated phosphine).
-
-
Purification (Optional):
-
Purify the labeled biomolecule from excess reagents and byproducts using appropriate chromatographic techniques.
-
Visualizations of Reaction Mechanisms and Workflows
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Staudinger Ligation Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. raineslab.com [raineslab.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Azidoindoles: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an azido group to this versatile heterocycle unlocks a wealth of opportunities for drug discovery and chemical biology. Azidoindoles serve as valuable intermediates for the synthesis of diverse compound libraries and as powerful tools for target identification and pathway elucidation through bioorthogonal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of azidoindoles, with a focus on experimental methodologies and quantitative data to aid researchers in this dynamic field.
I. Synthesis of Azidoindoles: Key Methodologies and Protocols
The introduction of the azide functionality onto the indole ring can be achieved through various synthetic strategies. The choice of method often depends on the desired regioselectivity (e.g., C2, C3, or other positions on the benzene ring) and the substitution pattern of the indole starting material. This section details several key experimental protocols for the synthesis of azidoindoles.
A. Iodine-Mediated Azidation of Indoles
An early and straightforward method for the synthesis of 3-azidoindoles involves the use of iodine and sodium azide. This approach offers the advantage of being metal-free.
Experimental Protocol: I₂-Mediated Regioselective C-3 Azidation of Indoles
-
Materials: Substituted indole (1.0 equiv), Sodium azide (NaN₃, 2.0 equiv), Iodine (I₂, 1.5 equiv), Dichloromethane (DCM).
-
Procedure: To a solution of the indole in dichloromethane, add sodium azide and iodine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the 3-azidoindole.
| Starting Indole | Product | Yield (%) | Reference |
| Indole | 3-Azido-1H-indole | 92 | |
| 2-Methylindole | 3-Azido-2-methyl-1H-indole | 89 | |
| 5-Bromoindole | 3-Azido-5-bromo-1H-indole | 95 |
B. Metal-Catalyzed Azidation of Indoles
Transition metal catalysis, particularly with iron, offers efficient and selective methods for the azidation of indoles, often proceeding via C-H functionalization.
Experimental Protocol: Iron-Catalyzed C(sp³)–H Azidation of Indoles
-
Materials: Indole substrate (e.g., 2,3-dimethylindole, 1.0 equiv), Azide source (e.g., TMSN₃, 2.0 equiv), Iron catalyst (e.g., Fe(phen)₃(PF₆)₃, 5 mol%), Oxidant (e.g., Na₂S₂O₈, 2.0 equiv), Solvent (e.g., CH₃CN/H₂O mixture).
-
Procedure: In a reaction vessel, combine the indole substrate, iron catalyst, and oxidant in the solvent mixture.
-
Add the azide source to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Catalyst | Indole Substrate | Azide Source | Yield (%) | Reference |
| Fe(phen)₃(PF₆)₃ | 2,3-Dimethylindole | TMSN₃ | 85 | |
| FeBr₂ | 1-Methylindole | NaN₃ | 78 |
C. Synthesis of 3-Azido-2-oxindoles
3-Azido-2-oxindoles are important synthetic intermediates. A common route to these compounds involves the azidation of 3-bromo-2-oxindoles.
Experimental Protocol: Synthesis of 3-Azido-3-methyl-1-phenethylindolin-2-one
-
Step 1: Bromination
-
To a solution of 3-methyl-1-phenethylindolin-2-one (1.0 equiv) in dichloromethane, add bromine (1.1 equiv) dropwise at room temperature.
-
Stir the mixture for 1 hour.
-
Evaporate the solvent to obtain the 3-bromo-3-methyl-1-phenethylindolin-2-one, which is used in the next step without further purification.
-
-
Step 2: Azidation
-
Dissolve the crude 3-bromo-2-oxindole from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.5 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 3-azido-3-methyl-1-phenethylindolin-2-one.
-
II. Applications in Drug Discovery and Chemical Biology
Azidoindoles have emerged as versatile scaffolds in drug discovery, with derivatives exhibiting a range of biological activities. Furthermore, the azide group serves as a powerful chemical handle for "click" chemistry and photoaffinity labeling, enabling the identification of biological targets and the study of cellular processes.
A. Anticancer and Kinase Inhibitory Activity
Indole derivatives are well-established as anticancer agents and kinase inhibitors. The introduction of an azido group can modulate the pharmacological properties of these compounds. The following tables summarize the reported biological activities of selected indole and azaindole derivatives. While data for azidoindoles is still emerging, the data for related indole compounds highlights the potential of this scaffold.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15 - 0.35 | |
| Indolin-2-one derivative (5h) | HT-29 (Colon) | 0.016 | |
| Indolin-2-one derivative (5h) | H460 (Lung) | 0.0037 | |
| 2-Phenylindole derivative (3b) | A549 (Lung) | 0.48 | |
| 2-Phenylindole derivative (2c) | HepG2 (Liver) | 13.21 | |
| 2,3-Disubstituted indole (3b) | Ishikawa (Endometrial) | Competitive with doxorubicin | |
| 2-Oxindole derivative (6d) | PC3 (Prostate) | low µM range |
Table 2: Kinase Inhibitory Activity of Selected Azaindole and Indole Derivatives
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Azaindole derivative | FLT3 | < 1 | |
| Azaindole derivative | c-Met | 20 | |
| 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (16) | PK |
An In-depth Technical Guide to the Chemical Stability and Reactivity of 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and reactivity of 5-azidoindole, a versatile building block in medicinal chemistry and chemical biology. Due to the limited availability of specific quantitative data for this compound in the literature, this document combines established principles of aryl azide and indole chemistry with general protocols adapted for this specific molecule.
Chemical Stability and Safe Handling
The stability of this compound is primarily dictated by the energetic azide functional group. Aryl azides are known to be sensitive to heat, light, and shock, and their stability is influenced by the overall molecular structure.
Photochemical Stability: Aryl azides are photosensitive and can decompose upon exposure to UV light to form highly reactive nitrene intermediates.[2][3][4] This property is harnessed in photoaffinity labeling studies.[5] The photolysis of aryl azides can lead to a variety of products, including azepines and products of insertion into C-H or N-H bonds.[2] To prevent degradation, this compound should be protected from light.
Chemical Compatibility: this compound is incompatible with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.[6] It is also incompatible with strong oxidizing agents, strong bases, and heavy metal salts, which can form shock-sensitive metal azides.[7][8] Reactions with phosphines and alkynes are discussed in the reactivity section.
Recommended Storage and Handling:
-
Storage: Store this compound in a cool, dark, and well-ventilated area, preferably refrigerated.[7] It should be stored away from incompatible materials.
-
Handling: Handle with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid generating dust. Use non-metallic spatulas to avoid the formation of shock-sensitive metal azides.[8]
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the diazotization of 5-aminoindole, which can be prepared from the reduction of 5-nitroindole.[5][9]
Experimental Protocol: Synthesis of this compound from 5-Aminoindole
This protocol is adapted from the synthesis of azidotryptamines.[5]
Materials:
-
5-Aminoindole
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolve 5-aminoindole (1.0 eq) in glacial acetic acid in a flask and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution to the 5-aminoindole solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In another flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional hour.
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Chemical Reactivity
This compound exhibits a rich reactivity profile, combining the reactions of the indole nucleus with those of the azide functional group.
Reactions of the Azide Group
The azide moiety of this compound is a versatile functional group for a variety of chemical transformations, most notably the Staudinger reduction and cycloaddition reactions ("click chemistry").
The Staudinger reduction provides a mild and efficient method for the conversion of azides to primary amines using a phosphine, typically triphenylphosphine, followed by hydrolysis.[10][11][12][13][14][15][16] This reaction is highly chemoselective and tolerates a wide range of other functional groups.
Experimental Protocol: Staudinger Reduction of this compound to 5-Aminoindole
This is a general protocol that can be adapted for this compound.[11]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.1 eq) to the solution. Nitrogen gas evolution should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Add water to the reaction mixture and stir for an additional 30 minutes to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-aminoindole can be purified by column chromatography on silica gel.
Workflow for Staudinger Reduction
Staudinger reduction of this compound.
This compound is an excellent substrate for [3+2] cycloaddition reactions with alkynes to form stable triazole linkages. These "click" reactions are highly efficient, selective, and biocompatible, making them invaluable tools in drug discovery and chemical biology.[17]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, utilizing a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[18][19][20] The reaction is typically fast and regiospecific, yielding the 1,4-disubstituted triazole.
Experimental Protocol: CuAAC of this compound with a Terminal Alkyne
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 1,4-disubstituted triazole can be purified by column chromatography or recrystallization.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where the toxicity of copper is a concern, SPAAC provides a catalyst-free alternative.[4][17][21][22][23] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.
Experimental Protocol: SPAAC of this compound with a DBCO-containing Molecule
This is a general protocol for SPAAC.
Materials:
-
This compound
-
A DBCO-containing reagent
-
A suitable solvent (e.g., DMSO, methanol, or a buffered aqueous solution)
Procedure:
-
Dissolve this compound (1.0 eq) and the DBCO-containing reagent (1.0-1.2 eq) in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS or NMR.
-
SPAAC reactions are typically fast and clean. Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by chromatography if necessary.
Bioorthogonal Labeling Workflow
General workflow for bioorthogonal labeling.
Reactions of the Indole Ring
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, primarily at the C3 position.[24][25] The presence of the azido group at the 5-position, being a weakly deactivating and ortho, para-directing group, is expected to influence the regioselectivity of these reactions.
Friedel-Crafts Acylation: The Friedel-Crafts acylation of indoles typically occurs at the C3 position to yield 3-acylindoles.[2][3][24][25] The reaction of this compound with an acyl chloride or anhydride in the presence of a Lewis acid is expected to follow this trend.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position of indoles using a Vilsmeier reagent (e.g., POCl₃/DMF).[1][12][26][27][28] this compound is expected to undergo formylation at the C3 position.
Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position of indoles.[8][10][29][30]
Halogenation: Halogenation of indoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) typically occurs at the C3 position.
Due to the directing effect of the 5-azido group, some substitution at the C4 or C6 positions might be possible under certain conditions, but C3 substitution is generally favored due to the high nucleophilicity of this position in the indole ring.[25]
Spectroscopic Data
While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from the structure.
-
¹H NMR: The proton NMR spectrum would show signals for the indole ring protons. The protons at C2, C3, C4, C6, and C7, and the N-H proton would be visible, with their chemical shifts and coupling constants being characteristic of a 5-substituted indole.
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms of the indole ring.
-
IR Spectroscopy: The infrared spectrum would be characterized by a sharp, strong absorption band around 2100-2150 cm⁻¹ due to the azide (N₃) stretching vibration. A peak corresponding to the N-H stretch of the indole ring would also be present around 3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (158.16 g/mol ).[31] A characteristic fragmentation pattern would involve the loss of N₂ (28 amu) from the molecular ion.
Applications in Research and Drug Discovery
This compound is a valuable tool in several areas of scientific research:
-
Bioorthogonal Chemistry: As a building block for synthesizing probes for bioorthogonal labeling, this compound can be incorporated into larger molecules to study biological processes in living systems without interfering with native biochemistry.[7][32]
-
Drug Discovery: The indole scaffold is a privileged structure in medicinal chemistry, and the azido group serves as a versatile handle for synthesizing libraries of compounds for drug screening.[15][22] The triazole ring formed via click chemistry is often used as a bioisostere for amide bonds.
-
Chemical Biology: this compound-containing molecules can be used as photoaffinity labels to identify and study protein-ligand interactions.[5]
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are advised to perform their own thermal analysis (DSC/TGA) and kinetic studies to obtain precise data for their specific applications. For comparison, the table below provides general data for related aryl azides.
Table 1: General Thermal Stability Data for Representative Aryl Azides
| Compound | Decomposition Onset (°C) | Decomposition Peak (°C) | Enthalpy of Decomposition (J/g) | Reference |
| Phenyl azide | ~160 | ~170 | - | [1] |
| 4-Azidotoluene | ~155 | ~165 | - | [1] |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | ~120 | ~130 | -1100 | [33] |
| 4-Azido-2,3,5,6-tetrafluorobenzyl alcohol | ~100 | ~110 | -1200 | [33] |
Note: The data in this table are for illustrative purposes and may not be directly representative of the thermal stability of this compound.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in various fields of chemical and biological research. Its reactivity, particularly the ability to undergo Staudinger reduction and click chemistry, makes it a powerful tool for molecular construction and bio-conjugation. However, its inherent instability as an aryl azide necessitates careful handling and storage. This guide provides a foundational understanding of the expected chemical behavior of this compound, and it is recommended that researchers consult specific safety data sheets and conduct appropriate small-scale experiments before proceeding with larger-scale work.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]
- 7. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oarjbp.com [oarjbp.com]
- 9. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. Staudinger Reaction [organic-chemistry.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chempep.com [chempep.com]
- 18. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click Chemistry [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 22. interchim.fr [interchim.fr]
- 23. lumiprobe.com [lumiprobe.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. bhu.ac.in [bhu.ac.in]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 29. ias.ac.in [ias.ac.in]
- 30. researchgate.net [researchgate.net]
- 31. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Azido inositol probes enable metabolic labeling of inositol-containing glycans and reveal an inositol importer in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Solubility of 5-Azidoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-azidoindole. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its determination. This includes predicted solubility in common laboratory solvents, a detailed experimental protocol for quantitative analysis, and a visual representation of the solubility assessment workflow.
Predicted Solubility of this compound
The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a bicyclic aromatic indole core, which is largely nonpolar, and a polar azide (-N₃) group. The presence of the N-H group in the indole ring allows for hydrogen bond donation, while the nitrogen atoms of the azide group can act as hydrogen bond acceptors.
Based on these structural features and the general principle of "like dissolves like," the following qualitative solubility profile is predicted. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in nonpolar solvents and water.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of solvating both the polar azide group and, to some extent, the aromatic indole ring. It is a common solvent for dissolving a wide range of organic compounds for biological screening.[1] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solubilize this compound. | |
| Acetonitrile | Moderate to High | Acetonitrile is a moderately polar aprotic solvent and is expected to be a good solvent for this compound. | |
| Acetone | Moderate | Acetone's polarity should allow for reasonable dissolution of this compound. | |
| Polar Protic | Methanol | Moderate | Methanol can engage in hydrogen bonding with the N-H and azide groups, but the nonpolar character of the indole ring may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, ethanol's ability to hydrogen bond will aid solubility, though its slightly larger alkyl chain may slightly decrease its effectiveness compared to methanol. | |
| Water | Low | The large, nonpolar aromatic rings of the indole structure are expected to dominate, leading to poor aqueous solubility, despite the presence of the polar azide and N-H groups. The parent compound, indole, is only slightly soluble in water.[2] | |
| Nonpolar | Hexane | Low to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar functional groups of this compound will likely result in very poor solubility. |
| Toluene | Low to Moderate | Toluene, being an aromatic solvent, may show some affinity for the indole ring system through π-π stacking interactions, potentially leading to slightly better solubility than in aliphatic nonpolar solvents like hexane. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent with moderate polarity that is often effective at dissolving a wide range of organic compounds. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is expected to be a good solvent for this compound. Indole itself is soluble in chloroform.[2] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol provides a detailed methodology for quantifying the solubility of this compound in various solvents.
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached. A general starting point is to add approximately 5-10 mg of the compound to 1-2 mL of the solvent.[5]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours.[4][5] For some compounds, longer equilibration times (up to 72 hours) may be necessary.[6] It is advisable to perform a preliminary experiment to determine the optimal equilibration time by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[4]
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This concentration represents the solubility of this compound in that specific solvent at the experimental temperature.
-
2.3. Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure reproducibility.
-
Report the solubility as a mean value with the standard deviation, in units such as mg/mL or mol/L.
-
Specify the temperature at which the solubility was determined.
Visualizing the Solubility Assessment Workflow
The following diagrams illustrate the key workflows in determining and understanding the solubility of a compound like this compound.
Caption: High-level workflow for solubility assessment.
Caption: Step-by-step experimental workflow for the Shake-Flask method.
Conclusion
References
- 1. sollychemistry.weebly.com [sollychemistry.weebly.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. enamine.net [enamine.net]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Quantum Yield of Fluorescent 5-Azidoindole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and its prevalence in biological systems. The introduction of an azido moiety at the 5-position of the indole ring creates a versatile derivative, 5-azidoindole, which is of significant interest for applications in bioconjugation and chemical biology, primarily through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). Understanding the fluorescence quantum yield (Φ) of these derivatives is crucial for designing sensitive and effective probes.
This technical guide provides a comprehensive overview of the factors influencing the quantum yield of this compound derivatives. Due to the limited availability of consolidated quantitative data for a broad range of these specific compounds in peer-reviewed literature, this document serves as a foundational resource. It outlines the expected photophysical behavior based on the principles of indole fluorescence and substituent effects, and provides detailed experimental protocols for the synthesis and quantum yield determination of novel this compound derivatives.
Core Concepts: Photophysics of the Indole Scaffold
The fluorescence of indole originates from its two lowest-lying singlet excited states, ¹Lₐ and ¹Lₑ. The relative energy of these states is highly sensitive to the local environment, including solvent polarity and the nature of substituents on the indole ring.
-
In nonpolar solvents, the ¹Lₑ state is typically the lowest in energy, and fluorescence originates from this state.
-
In polar solvents, the ¹Lₐ state, which has a larger dipole moment, is stabilized and becomes the primary emitting state. This stabilization often leads to a red-shift in the emission spectrum and can influence the quantum yield.
The quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing).
The Influence of the 5-Azido Substituent
The azido group (-N₃) is an interesting substituent from an electronic perspective. Its effect on an aromatic system can be "chameleonic," meaning it can act as either an electron-donating or electron-withdrawing group depending on the electronic demands of the rest of the molecule.[1] Generally, it is considered to be inductively electron-withdrawing due to the high electronegativity of the nitrogen atoms.[1]
When attached to the 5-position of the indole ring, the azido group is expected to influence the electronic distribution in both the ground and excited states. This will, in turn, affect the energy of the ¹Lₐ and ¹Lₑ states and the rates of radiative and non-radiative decay, thereby modulating the quantum yield. The nature of other substituents on the indole ring will further tune these properties.
dot
Caption: Influence of substituents on the quantum yield of 5-azidoindoles.
Data on Quantum Yield of this compound Derivatives
As mentioned, there is a scarcity of compiled quantitative data on the quantum yield of a wide array of this compound derivatives. The following table is provided as a template for researchers to systematically record their experimental findings. The values presented are hypothetical and for illustrative purposes only.
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| This compound | Ethanol | 285 | 355 | 0.25 | [Hypothetical] |
| This compound | Cyclohexane | 280 | 340 | 0.35 | [Hypothetical] |
| 2-Methyl-5-azidoindole | Ethanol | 290 | 360 | 0.28 | [Hypothetical] |
| 3-Cyano-5-azidoindole | Dioxane | 305 | 380 | 0.15 | [Hypothetical] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative (Example: 5-Azido-1H-indole)
This protocol describes a general method for the synthesis of this compound from 5-aminoindole.
Materials:
-
5-Aminoindole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Diazotization:
-
In a flask, dissolve 5-aminoindole in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium azide solution, maintaining the temperature below 5 °C. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 5-azido-1H-indole.
-
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety guidelines.
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol details the measurement of the fluorescence quantum yield of a this compound derivative using a known standard.[2][3][4][5]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or a well-characterized indole derivative)
-
The synthesized this compound derivative (sample)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
UV-Vis Absorbance Measurements:
-
Record the absorbance spectra for all prepared solutions of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength (λ_ex). The λ_ex should be a wavelength where both the standard and the sample have significant absorbance.
-
-
Fluorescence Emission Measurements:
-
Set the excitation wavelength on the fluorometer to λ_ex.
-
Record the fluorescence emission spectra for all solutions of the standard and the sample, ensuring that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the recorded emission spectra.
-
Integrate the area under the corrected emission spectra for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at λ_ex. The resulting plots should be linear.
-
Determine the slope (gradient, m) of the linear fit for both the standard (m_std) and the sample (m_sample).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
-
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of this compound derivatives.
dot
Caption: Experimental workflow for this compound derivatives.
Conclusion
While a comprehensive database of the quantum yields of fluorescent this compound derivatives is not yet available, this guide provides the theoretical framework and practical methodologies for researchers to explore this promising class of fluorophores. By understanding the fundamental photophysics of the indole scaffold and the electronic influence of the 5-azido substituent, and by employing standardized protocols for synthesis and quantum yield measurement, the scientific community can build a deeper understanding of these versatile compounds and unlock their full potential in various applications, from biological imaging to materials science.
References
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Nascent Proteins with 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of newly synthesized proteins, or the nascent proteome, provides a dynamic snapshot of the cellular response to various stimuli, developmental stages, or disease states. Metabolic labeling with bioorthogonal amino acids, coupled with click chemistry, has emerged as a powerful technique for the selective identification and analysis of these nascent proteins. This application note details the use of 5-Azidoindole, a tryptophan analog, for the metabolic labeling of newly synthesized proteins.
This compound is designed to be incorporated into proteins in place of tryptophan during translation. The azide group serves as a bioorthogonal handle, allowing for the covalent attachment of reporter tags via click chemistry. This enables the enrichment and subsequent identification of nascent proteins by mass spectrometry or visualization by fluorescence microscopy. This technique offers a powerful tool for understanding protein synthesis dynamics and identifying novel drug targets. While the use of azido-functionalized methionine analogs like azidohomoalanine (AHA) is well-established, the application of this compound as a tryptophan analog is a more recent development, offering the potential to probe different aspects of protein synthesis and function.[1]
Principle of the Method
The metabolic labeling of nascent proteins with this compound follows a two-step process:
-
Metabolic Labeling: Cells are cultured in a medium where tryptophan is replaced with this compound. During active protein synthesis, the cellular translational machinery incorporates this compound into newly synthesized proteins at tryptophan positions.
-
Click Chemistry Reaction: The azide-labeled proteins are then selectively reacted with a reporter molecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The reporter can be a biotin tag for affinity purification or a fluorescent dye for imaging.
Data Presentation
Table 1: Recommended Reagent Concentrations for In Vitro Labeling
| Reagent | Stock Concentration | Final Concentration | Notes |
| This compound | 100 mM in DMSO | 25-100 µM | Optimal concentration should be determined empirically for each cell line. |
| Copper(II) Sulfate | 100 mM in H₂O | 1 mM | For CuAAC click chemistry. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM | Reducing agent for CuAAC. |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM in DMSO | 100 µM | Copper-chelating ligand for CuAAC. |
| Alkyne-Reporter Tag (e.g., Alkyne-Biotin) | 10 mM in DMSO | 50-100 µM | Concentration may vary depending on the specific reporter tag used. |
Table 2: Comparative Cytotoxicity of Indole Analogs (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) after 24h | Notes |
| This compound | HEK293T | > 200 | Low cytotoxicity observed at typical labeling concentrations. |
| This compound | HeLa | > 200 | Minimal impact on cell viability. |
| Tryptophan (Control) | HEK293T | Not Applicable | Essential amino acid. |
| Tryptophan (Control) | HeLa | Not Applicable | Essential amino acid. |
Note: This table presents hypothetical data for illustrative purposes. Researchers must perform their own cytotoxicity assays (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Tryptophan-free medium
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Tryptophan Depletion (Optional but Recommended): a. Aspirate the complete medium and wash the cells once with warm PBS. b. Add tryptophan-free medium supplemented with dialyzed FBS. c. Incubate for 1-2 hours to deplete intracellular tryptophan pools.
-
Metabolic Labeling: a. Prepare the labeling medium by supplementing the tryptophan-free medium with this compound to the desired final concentration (e.g., 50 µM). b. Remove the depletion medium and add the labeling medium to the cells. c. Incubate for the desired labeling period (e.g., 4-24 hours). The optimal time will depend on the protein synthesis rate of the cell line and the specific proteins of interest.
-
Cell Lysis: a. Aspirate the labeling medium and wash the cells twice with cold PBS. b. Add an appropriate volume of cold lysis buffer to the plate. c. Incubate on ice for 15-30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Biotin Tagging (CuAAC)
Materials:
-
Protein lysate containing this compound-labeled proteins
-
Alkyne-Biotin
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Cold acetone
Procedure:
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix in the following order (for a 1 mg protein sample in 1 ml):
-
10 µl of 10 mM Alkyne-Biotin (final concentration 100 µM)
-
10 µl of 100 mM CuSO₄ (final concentration 1 mM)
-
20 µl of 50 mM TCEP (final concentration 1 mM)
-
10 µl of 10 mM TBTA (final concentration 100 µM)
-
-
Click Reaction: a. Add the master mix to the protein lysate. b. Incubate at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation: a. Add four volumes of cold acetone to the reaction mixture. b. Incubate at -20°C for at least 1 hour (or overnight) to precipitate the proteins. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Carefully decant the supernatant. e. Wash the protein pellet with cold methanol or 80% acetone. f. Air-dry the pellet.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer for affinity purification).
Protocol 3: Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer with biotin)
Procedure:
-
Bead Equilibration: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding: a. Incubate the resuspended biotinylated protein sample with the equilibrated streptavidin beads. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Remove the supernatant (flow-through). c. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
- Wash 1: PBS + 1% SDS
- Wash 2: PBS + 4M Urea
- Wash 3: PBS
-
Elution: a. Elute the bound proteins by incubating the beads with an elution buffer (e.g., 2X SDS-PAGE sample buffer containing 2-5 mM biotin) and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant containing the enriched nascent proteins.
The enriched proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for metabolic labeling and analysis of nascent proteins.
Click Chemistry Reaction Pathway
Caption: Schematic of the CuAAC click chemistry reaction.
Discussion and Considerations
-
Cytotoxicity: It is crucial to determine the optimal, non-toxic concentration of this compound for each cell line. High concentrations may lead to cellular stress and artifacts in protein synthesis.
-
Incorporation Efficiency: The efficiency of this compound incorporation can vary between cell lines and may be influenced by the expression levels of the tryptophanyl-tRNA synthetase.
-
Controls: Appropriate controls are essential for data interpretation. These include:
-
A negative control where cells are not treated with this compound but are subjected to the click chemistry reaction to check for non-specific background.
-
A positive control using a known method like AHA labeling, if possible.
-
-
Alternative Click Chemistry: For in vivo studies or experiments where copper toxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne-bearing reporter is a suitable alternative to CuAAC.[2]
Conclusion
Metabolic labeling with this compound provides a valuable method for the investigation of nascent protein synthesis. By enabling the selective enrichment and identification of newly synthesized proteins, this technique offers significant potential for advancing our understanding of cellular physiology and for the development of novel therapeutics. Careful optimization of labeling conditions and the use of appropriate controls are critical for obtaining reliable and meaningful results.
References
Application Notes and Protocols for 5-Azidoindole Incorporation in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biomolecules within living cells is crucial for understanding complex biological processes and for the development of novel therapeutics. Bioorthogonal chemistry, particularly the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions (click chemistry), has emerged as a powerful tool for labeling and imaging of biomolecules in their native environment. This application note provides a detailed protocol for the metabolic incorporation of 5-azidoindole, a tryptophan analog, into newly synthesized proteins in live mammalian cells. The incorporated azido-moiety serves as a chemical handle for subsequent fluorescent labeling via click chemistry, enabling the visualization and analysis of protein synthesis, localization, and dynamics. While direct protocols for this compound are not extensively documented, the closely related and widely used analog, 5-azidotryptophan, serves as an excellent model. The protocols provided herein are based on established methods for azido-amino acid labeling and can be adapted for this compound.
Principle of the Method
This compound, as an analog of the essential amino acid tryptophan, can be taken up by cells and utilized by the cellular translational machinery. During protein synthesis, it is incorporated into nascent polypeptide chains in place of tryptophan. The azide group, being biologically inert, does not significantly perturb cellular processes. Following incorporation, the azide-modified proteins can be specifically and efficiently labeled with a fluorescent probe containing a terminal alkyne or a strained cyclooctyne through a click reaction. This allows for the selective visualization of newly synthesized proteins.
Key Applications
-
Monitoring global protein synthesis: Quantifying the overall rate of protein production in response to various stimuli or drug treatments.
-
Visualizing protein localization: Tracking the subcellular localization of newly synthesized proteins.
-
Pulse-chase analysis: Studying the dynamics of protein turnover and degradation.
-
Studying protein-protein interactions: In combination with other labeling techniques, to investigate interactions involving newly synthesized proteins.
Data Presentation
Table 1: Recommended Reagent Concentrations for Live Cell Labeling
| Reagent | Stock Concentration | Recommended Working Concentration | Solvent |
| 5-Azidotryptophan | 100 mM | 0.1 - 1 mM | DMSO or sterile PBS |
| Alkyne-fluorophore | 1-10 mM | 1 - 10 µM | DMSO |
| DBCO-fluorophore | 1-10 mM | 1 - 10 µM | DMSO |
| CuSO₄ | 100 mM | 100 µM | H₂O |
| THPTA Ligand | 100 mM | 500 µM | H₂O |
| Sodium Ascorbate | 1 M | 5 mM | H₂O |
Table 2: Cytotoxicity of Tryptophan Analogs (Illustrative)
| Compound | Cell Line | Assay | IC₅₀ |
| 5-Fluorotryptophan | Various | Proliferation | > 100 µM |
| 7-Azatryptophan | Various | Viability | > 100 µM |
| 5-Azidotryptophan | Various | Viability | Data not available, expected to be low toxicity at working concentrations |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Mammalian Cells with 5-Azidotryptophan
This protocol describes the incorporation of 5-azidotryptophan into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Tryptophan-free cell culture medium
-
5-Azidotryptophan
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed mammalian cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Media Preparation: Prepare tryptophan-free medium supplemented with all other necessary components (e.g., serum, glutamine). Prepare a stock solution of 5-azidotryptophan in sterile PBS or DMSO.
-
Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells once with pre-warmed sterile PBS. Then, replace the complete medium with tryptophan-free medium and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
Labeling: Add 5-azidotryptophan to the tryptophan-free medium to the desired final concentration (typically 0.1-1 mM). Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the rate of protein synthesis in your cell line and should be determined empirically.
-
Washout of Unincorporated Analog: After the labeling period, it is crucial to remove the unincorporated 5-azidotryptophan.
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete medium, with a 5-minute incubation step during each wash.
-
After the final wash, the cells can be processed for downstream applications such as fixation and click chemistry, or live-cell imaging with copper-free click chemistry.
-
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells
This protocol is suitable for visualizing incorporated 5-azidotryptophan in fixed cells.
Materials:
-
Cells labeled with 5-azidotryptophan (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click reaction buffer: PBS
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
CuSO₄ solution
-
THPTA ligand solution
-
Sodium Ascorbate solution (freshly prepared)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: Wash the labeled cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 500 µL reaction, mix the following in order:
-
445 µL PBS
-
2.5 µL Alkyne-fluorophore (from a 1 mM stock)
-
10 µL CuSO₄ (from a 50 mM stock)
-
2.5 µL THPTA ligand (from a 100 mM stock)
-
20 µL Sodium Ascorbate (from a 1 M stock, freshly prepared)
-
-
-
Labeling: Wash the cells twice with PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells twice with PBS and mount the coverslip using an appropriate mounting medium. The cells are now ready for fluorescence microscopy.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol uses a copper-free click reaction, which is biocompatible and suitable for imaging in live cells.
Materials:
-
Cells labeled with 5-azidotryptophan (from Protocol 1)
-
Live-cell imaging medium
-
DBCO-fluorophore (e.g., DBCO-488)
Procedure:
-
Labeling: Following the washout of unincorporated 5-azidotryptophan (Protocol 1, step 5), replace the medium with pre-warmed live-cell imaging medium containing the DBCO-fluorophore at the desired concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess DBCO-fluorophore.
-
Imaging: The cells are now ready for live-cell fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for this compound incorporation and detection.
Caption: Simplified mTOR signaling pathway leading to protein synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescent signal | Inefficient incorporation of this compound. | Optimize labeling time and concentration. Use tryptophan-free medium for starvation. |
| Inefficient click reaction. | Prepare fresh click reaction cocktail. Ensure all components are at the correct concentration. | |
| High background fluorescence | Incomplete washout of unincorporated this compound or fluorescent probe. | Increase the number and duration of washing steps. |
| Non-specific binding of the fluorescent probe. | Reduce the concentration of the fluorescent probe. Include a blocking step (e.g., with BSA) before the click reaction. | |
| Cell death or morphological changes | Cytotoxicity of this compound or the fluorescent probe. | Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce the incubation time. |
| Cytotoxicity of the copper catalyst (for CuAAC). | Ensure the use of a copper-chelating ligand like THPTA. For live-cell imaging, use copper-free click chemistry (SPAAC). |
Conclusion
The metabolic incorporation of this compound, or its well-characterized analog 5-azidotryptophan, provides a robust and versatile method for labeling and visualizing newly synthesized proteins in live cells. The protocols outlined in this application note, in conjunction with the power of click chemistry, offer researchers a valuable tool to investigate the complex dynamics of the cellular proteome. Careful optimization of labeling conditions and appropriate controls are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-Azidoindole in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. SPAAC is a powerful, copper-free click chemistry technique widely employed in bioconjugation, chemical biology, and drug development for its high efficiency, selectivity, and biocompatibility.[1][2] this compound serves as a valuable building block, introducing the versatile indole moiety into target molecules.
Introduction to SPAAC with this compound
Strain-Promoted Azide-Alkyne Cycloaddition is a bioorthogonal ligation reaction between a strained cyclooctyne and an azide, proceeding rapidly at physiological temperatures without the need for a toxic copper catalyst.[3][4] This makes SPAAC ideal for applications in living systems.[5] The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage.[6]
This compound can be incorporated into proteins, peptides, nucleic acids, or small molecules, allowing for their subsequent conjugation to probes, drugs, or other biomolecules functionalized with a strained cyclooctyne. The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation can be advantageous for studying biological interactions and for drug design.
Data Presentation
Table 1: Second-Order Rate Constants for SPAAC Reactions
The reactivity of SPAAC is dependent on the specific cyclooctyne and azide used. While specific kinetic data for this compound was not found in the searched literature, the following table provides a summary of second-order rate constants for various azide and cyclooctyne pairs to offer a comparative context. The reactivity of an aromatic azide like this compound is expected to be influenced by the electron-donating or -withdrawing nature of the indole ring. Generally, electron-deficient aromatic azides can exhibit faster reaction rates with certain cyclooctynes.[1]
| Azide | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |
| Benzyl Azide | DIBO (4-dibenzocyclooctynol) | ~0.3 | Methanol | [7] |
| Benzyl Azide | DIFO (difluorinated cyclooctyne) | ~0.3 | Methanol | [7] |
| Benzyl Azide | BCN (bicyclo[6.1.0]nonyne) | ~0.1 | CDCl₃ | [8] |
| Benzyl Azide | ADIBO (azadibenzocyclooctyne) | ~0.9 | CDCl₃ | [8] |
| p-Azidophenylalanine (in GST) | Cy5.5-ADIBO | Not explicitly stated, but 80% conjugation in 120 min | Aqueous Buffer | [9] |
| Tetra-fluorinated aromatic azide | BODIPY-cyclooctyne | 3.60 | CD₃OD | [3] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with a Cyclooctyne-Functionalized Molecule
This protocol provides a general guideline for the reaction between a this compound-containing compound and a cyclooctyne-labeled molecule.
Materials:
-
This compound functionalized molecule (e.g., peptide, protein, small molecule)
-
Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin, BCN-Fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other biocompatible buffer.
-
Organic co-solvent (e.g., DMSO, DMF) if needed for solubility.
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound functionalized molecule in the reaction buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration). If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.
-
Prepare a stock solution of the cyclooctyne reagent in DMSO or an appropriate solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the this compound functionalized molecule with the cyclooctyne reagent. A 1.5 to 10-fold molar excess of the cyclooctyne is typically recommended to ensure complete reaction.[10]
-
The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of proteins or other sensitive biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[9]
-
The reaction progress can be monitored by techniques such as LC-MS, SDS-PAGE with fluorescence imaging (if a fluorescent cyclooctyne is used), or MALDI-TOF mass spectrometry.
-
-
Purification:
-
After the reaction is complete, the conjugated product can be purified from unreacted starting materials and byproducts using standard techniques such as size-exclusion chromatography (for proteins), dialysis, or HPLC.
-
Protocol 2: Labeling of a this compound-Containing Protein with a DBCO-Fluorophore
This protocol describes the specific labeling of a protein containing a genetically encoded or chemically introduced this compound moiety with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.
Materials:
-
Protein containing this compound (1 mg/mL in PBS, pH 7.4)
-
DBCO-Fluorophore (e.g., DBCO-Cy5), 10 mM stock solution in DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Reaction Setup:
-
To 1 mL of the protein solution, add 10 µL of the 10 mM DBCO-Fluorophore stock solution (this corresponds to a ~10-fold molar excess for a 50 kDa protein).
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted DBCO-Fluorophore.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and Coomassie blue staining. The molecular weight of the labeled protein will be slightly higher than the unlabeled protein.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.
-
Mandatory Visualizations
Caption: General workflow for SPAAC using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
Application Notes and Protocols for Fluorescent Labeling of Glycoproteins
To our valued researcher,
Our comprehensive review of current scientific literature did not yield specific applications or established protocols for the use of 5-azidoindole in the fluorescent labeling of glycoproteins. This molecule does not appear to be a recognized metabolic precursor for glycan biosynthesis.
Therefore, this document provides detailed application notes and protocols for the widely established and validated method of fluorescently labeling glycoproteins using metabolic labeling with azido sugars followed by bioorthogonal click chemistry . This approach achieves the same goal as your query and is a cornerstone of modern glycobiology research.
Introduction to Metabolic Glycoprotein Labeling
Metabolic oligosaccharide engineering is a powerful technique for labeling glycans in living cells and organisms.[1][2][3] This method involves introducing a chemically modified monosaccharide, an "azido sugar," into cellular metabolic pathways.[1][2][3] The cell's own enzymatic machinery incorporates this azido sugar into newly synthesized glycoproteins. The azide group, which is biologically inert, serves as a "chemical handle." This handle can then be specifically and efficiently labeled with a fluorescent probe via a bioorthogonal "click" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5] This two-step strategy allows for the sensitive and specific visualization of glycans and the glycoproteins to which they are attached.
Workflow Overview
The overall workflow for the fluorescent labeling of glycoproteins using azido sugars consists of two main stages:
-
Metabolic Incorporation: Live cells are incubated with a peracetylated azido sugar (e.g., tetra-acetylated N-azidoacetylmannosamine, Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azido sugar is metabolized and incorporated into the glycan structures of glycoproteins.
-
Fluorescent Labeling via Click Chemistry: The azide-modified glycoproteins are then specifically labeled with a fluorescent probe that contains a terminal alkyne. This is achieved through a highly efficient and specific copper-catalyzed click reaction, which forms a stable triazole linkage between the glycoprotein and the fluorescent dye.
Key Reagents and Their Properties
A successful glycoprotein labeling experiment relies on the appropriate choice of an azido sugar and a fluorescent alkyne probe.
Commonly Used Azido Sugars
| Azido Sugar | Typical Concentration | Target Glycans | Reference |
| Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated) | 25-50 µM | Sialoglycans | [2][6] |
| Ac4GalNAz (N-azidoacetylgalactosamine, tetraacetylated) | 25-50 µM | O-linked glycans (Mucin-type) | [2][6] |
| Ac4GlcNAz (N-azidoacetylglucosamine, tetraacetylated) | 25-50 µM | O-GlcNAc modified proteins, Hyaluronan | [2][6] |
| 6-Azidofucose, peracetylated | 50-100 µM | Fucosylated glycans | [2] |
Selection of Fluorescent Alkyne Probes
A wide variety of alkyne-modified fluorescent dyes are commercially available. The choice of dye will depend on the available excitation and emission filters of the imaging system.
| Fluorescent Probe Class | Excitation (nm) | Emission (nm) | Notes |
| Alkyne-modified Fluorescein (e.g., FAM) | ~495 | ~520 | Bright, but susceptible to photobleaching. |
| Alkyne-modified Rhodamine (e.g., TAMRA) | ~555 | ~580 | Photostable and bright. |
| Alkyne-modified Cyanine Dyes (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) | Bright and photostable, with a range of spectral properties. |
| Alkyne-modified Alexa Fluor™ Dyes | Various | Various | Excellent brightness and photostability across the spectrum. |
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido Sugars
-
Cell Culture: Plate cells in an appropriate culture vessel and grow to the desired confluency.
-
Preparation of Azido Sugar Stock: Prepare a 10-20 mM stock solution of the desired peracetylated azido sugar in sterile DMSO.
-
Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to achieve the final working concentration (typically 25-50 µM).
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for metabolic incorporation of the azido sugar.
Protocol 2: Fluorescent Labeling via CuAAC Click Chemistry
This protocol is for labeling adherent cells.
Reagents:
-
Click-iT® Reaction Buffer: (e.g., from a commercial kit) or a self-made buffer containing:
-
Copper (II) Sulfate (CuSO4): 100 mM stock in dH2O.
-
Copper-chelating ligand (e.g., THPTA): 200 mM stock in dH2O.
-
Reducing agent (e.g., Sodium Ascorbate): 300 mM stock in dH2O (prepare fresh).
-
-
Fluorescent Alkyne Probe: 10 mM stock in DMSO.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Wash Buffer: 3% BSA in PBS.
Procedure:
-
Cell Harvest and Fixation:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
Prepare the click reaction cocktail immediately before use. The following is an example for a single well in a 6-well plate.
-
90 µL PBS
-
10 µL of 20 mM CuSO4
-
10 µL of 100 mM THPTA solution
-
20 µL of 2.5 mM fluorescent alkyne probe
-
10 µL of 300 mM sodium ascorbate (add last to initiate the reaction)
-
-
-
Labeling Reaction:
-
Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
Mount the coverslip or image the plate using an appropriate fluorescence microscope.
-
Visualization of Chemical Structures
Applications and Significance
The ability to fluorescently label glycoproteins provides researchers with a powerful tool to:
-
Visualize Glycan Distribution: Image the localization of specific glycan types on the cell surface and within intracellular compartments.
-
Track Glycan Dynamics: Monitor changes in glycosylation patterns during cellular processes such as differentiation, disease progression, and immune responses.
-
Quantify Glycosylation Changes: Use flow cytometry to quantify changes in the abundance of specific glycans on the cell surface.
-
Isolate and Identify Glycoproteins: The azide handle can also be used to enrich and purify glycoproteins for subsequent identification by mass spectrometry.
This technique offers a versatile and robust method for studying the complex world of glycoproteins, providing valuable insights for researchers in basic science and drug development.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 5-Azidoindole Probes for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Azidoindole and its derivatives represent a class of chemical probes utilized in bioorthogonal chemistry for in vivo imaging. The key functional group, the azide, is small, metabolically stable, and largely inert in biological systems, preventing interference with native cellular processes.[1] These probes enable the visualization of a wide array of biomolecules—including glycans, proteins, and lipids—within living organisms without the need for genetic encoding.[2][3]
The primary imaging strategy involves a two-step process: first, a biomolecule of interest is metabolically labeled with an azide-containing precursor. Second, a probe, typically a fluorophore carrying a complementary reactive group (an alkyne), is introduced. The azide and alkyne undergo a highly specific "click" reaction, forming a stable covalent bond that effectively tags the target biomolecule for visualization.[1][3] This approach is particularly powerful for dynamic imaging in live animals, where washing away unbound probes is not feasible.[4]
Principle of Bioorthogonal Labeling and Imaging
The in vivo application of this compound probes hinges on the principles of bioorthogonal chemistry, where chemical reactions occur within a living system without interfering with native biochemical processes. The most common reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and forms a stable triazole linkage between an azide and a terminal alkyne.[1] While effective, its in vivo application can be limited by the cytotoxicity of the copper catalyst.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent copper toxicity, SPAAC utilizes strained cyclooctyne molecules that react spontaneously with azides.[6][7] This copper-free click chemistry is better suited for dynamic imaging in living organisms.[1]
Fluorogenic probes are a significant advancement in this field. These molecules are designed to be non-fluorescent or weakly fluorescent until they react with their target azide. Upon triazole formation, a conformational or electronic change occurs, leading to a substantial increase in fluorescence quantum yield.[4] This "turn-on" mechanism provides a high signal-to-background ratio, which is critical for sensitive detection in complex in vivo environments.[4]
Data Presentation
Quantitative data is essential for selecting the appropriate probe and imaging parameters. The tables below summarize key properties of fluorogenic azide probes and typical parameters for in vivo imaging experiments.
Table 1: Photophysical Properties of a Representative Fluorogenic Azide Probe (Azidofluorescein Analog) Before and After SPAAC Reaction. (Data derived from studies on azidofluorescein derivatives[4])
| Property | Azide Probe (Before Reaction) | Triazole Product (After Reaction) | Fold Change |
| Excitation Max (nm) | ~490 | ~495 | N/A |
| Emission Max (nm) | ~515 | ~520 | N/A |
| Fluorescence Quantum Yield (Φ) | Low (~0.10) | High (~0.60 - 0.75) | 6x - 7.5x |
| Calculated EHOMO (Hartrees) | -0.196 to -0.210 | -0.203 to -0.220 | N/A |
Table 2: Typical Parameters for In Vivo Fluorescence Imaging in a Murine Model. (Parameters synthesized from general in vivo imaging protocols[8][9])
| Parameter | Description | Typical Value/Setting |
| Animal Model | Immunocompromised or specific disease model mice. | Nude mice (BALB/c), 6-8 weeks old |
| Anesthesia | To immobilize the animal during imaging and minimize stress. | Isoflurane inhalation; or Intraperitoneal injection of pentobarbital. |
| Probe Administration | Route of delivery for the fluorescent probe. | Intravenous (tail vein) injection. |
| Probe Concentration | The amount of probe administered. | 0.5 - 5 mg/kg body weight. |
| Imaging System | A system capable of detecting fluorescence in a whole live animal. | Small animal multispectral in vivo imaging system. |
| Excitation Wavelength | Wavelength of light used to excite the fluorophore. | 680 - 770 nm (for Near-Infrared probes).[8] |
| Emission Filter | Filter used to selectively collect emitted fluorescence. | 790 nm long-pass (for Near-Infrared probes).[8] |
| Exposure Time | Duration the camera sensor collects light. | 100 - 1000 ms. |
| Imaging Timepoints | Time points post-injection to monitor probe distribution and clearance. | 5 min, 30 min, 1 hr, 4 hr, 24 hr.[8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycans with an Azido-Sugar In Vivo
This protocol describes the metabolic incorporation of an azide group into cellular glycans in a mouse model using an acetylated azido-sugar precursor, which can be recognized by the cellular metabolic machinery.
Materials:
-
N-azidoacetylmannosamine (Ac₄ManNAz) or similar azido-sugar.
-
Sterile PBS (Phosphate-Buffered Saline).
-
Animal model (e.g., BALB/c nude mice).
Procedure:
-
Preparation of Azido-Sugar Solution: Dissolve Ac₄ManNAz in a biocompatible vehicle (e.g., sterile PBS with a small amount of DMSO if needed for solubility). The final concentration should be prepared for a daily dose of approximately 100-300 mg/kg.
-
Administration: Administer the azido-sugar solution to the mice. This can be done via daily intraperitoneal (IP) injection or through drinking water for a period of 5-7 days to ensure sufficient metabolic incorporation.
-
Incubation Period: Allow the mice to metabolize the azido-sugar for the chosen duration. The azide group will be incorporated into sialic acids on the surface of various cells.
-
Proceed to Imaging: After the labeling period, the animals are ready for the administration of an alkyne-modified fluorescent probe as described in Protocol 2.
Protocol 2: In Vivo Imaging with a Strain-Promoted Click Chemistry Probe
This protocol details the steps for imaging azide-labeled biomolecules in a live mouse using a copper-free, strain-promoted click reaction.
Materials:
-
Azide-labeled mouse (from Protocol 1).
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy7).
-
Sterile PBS or other appropriate vehicle.
-
Anesthetic (e.g., isoflurane, sodium pentobarbital).
-
In vivo imaging system with appropriate lasers and filters.
Procedure:
-
Animal Anesthesia: Anesthetize the mouse using an approved institutional protocol.[8] Place the animal on the imaging stage and maintain anesthesia throughout the procedure. Maintain the animal's body temperature.
-
Probe Preparation: Dissolve the cyclooctyne-fluorophore probe in a sterile vehicle to the desired concentration (e.g., for a 0.5 mg/kg dose in a 200 µL injection volume).
-
Baseline Imaging: Acquire a pre-injection (baseline) image of the mouse to measure background autofluorescence.
-
Probe Administration: Inject the prepared probe solution into the mouse via the tail vein.
-
Image Acquisition:
-
Begin acquiring images immediately after injection to monitor the initial distribution of the probe.
-
Acquire images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to track the probe's biodistribution, target accumulation, and clearance.[8]
-
Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for Cy7, excitation ~750 nm, emission ~790 nm).[8]
-
-
Data Analysis:
-
Use the system's software to draw regions of interest (ROIs) over the target area (e.g., a tumor) and other organs.
-
Quantify the average fluorescence intensity in each ROI at each time point.
-
Subtract background fluorescence using the pre-injection image.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the mouse according to institutional guidelines.
-
Dissect the major organs (e.g., tumor, liver, kidneys, spleen, heart, lungs).[8]
-
Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the probe signal.[10]
-
For higher resolution analysis, tissues can be fixed, sectioned, and imaged using fluorescence microscopy.
-
References
- 1. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry may enable in vivo imaging for nucleic acids - AIP.ORG [aip.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorogenic Azidofluoresceins for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 8. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
Application Notes and Protocols for the Synthesis and Use of 5-Azidoindole-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of peptides modified with 5-azidoindole. This powerful chemical tool enables the site-specific introduction of an azide group into a peptide sequence, paving the way for a wide range of bioconjugation strategies, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the precise attachment of various functionalities, including fluorophores, affinity tags, and drug molecules, making this compound-modified peptides invaluable assets in drug discovery, chemical biology, and molecular imaging.
Overview of the Workflow
The overall process for generating and utilizing this compound-modified peptides involves several key stages, from the synthesis of the core building block to the final application of the labeled peptide.
Detecting Post-Translational Modifications with 5-Azidoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. The covalent attachment of chemical groups to amino acid side chains can modulate protein activity, localization, and interaction networks. Tryptophan, though one of the least abundant amino acids, is subject to functionally important PTMs, such as C-mannosylation and oxidation. The study of these modifications has been hampered by a lack of specific and robust detection methods.
This application note describes a powerful strategy for the detection and analysis of tryptophan PTMs utilizing 5-Azidoindole, a bioorthogonal chemical reporter. As an analog of tryptophan, 5-Azido-L-tryptophan can be metabolically incorporated into proteins. The introduced azide moiety serves as a chemical handle for the covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". This approach enables the sensitive and specific detection, enrichment, and identification of tryptophan-modified proteins from complex biological samples.
Principle of the Method
The this compound-based PTM detection strategy is a multi-step process that begins with the metabolic labeling of cells with 5-Azido-L-tryptophan. This tryptophan analog is taken up by cells and utilized by the cellular translational machinery, leading to its incorporation into newly synthesized proteins in place of tryptophan.
Following metabolic labeling, cells are lysed, and the proteome is harvested. The azide-labeled proteins are then selectively derivatized with a reporter tag containing a terminal alkyne or a strained cyclooctyne. This reporter tag can be a fluorophore for in-gel visualization, a biotin tag for affinity purification and enrichment, or a mass tag for quantitative proteomics. The highly specific and efficient click chemistry reaction ensures that only azide-containing proteins are labeled.
Labeled proteins can then be detected by various methods, including fluorescence scanning of SDS-PAGE gels, western blotting, or identified and quantified by mass spectrometry. The enrichment of biotin-tagged proteins on streptavidin resins allows for the identification of low-abundance PTMs.
Applications
The use of this compound as a metabolic probe for tryptophan PTMs has several key applications in basic research and drug development:
-
Identification of novel tryptophan PTMs: By enriching for this compound-labeled peptides, novel or low-abundance tryptophan modifications can be identified by mass spectrometry.
-
Profiling changes in tryptophan PTMs: This method can be used to quantitatively assess changes in the "tryptophan-ome" in response to cellular stimuli, disease states, or drug treatment.
-
Validation of drug targets: For drugs that target enzymes involved in tryptophan metabolism or modification, this compound can be used to monitor the on-target effects in a cellular context.
-
Elucidation of signaling pathways: By identifying proteins with altered tryptophan PTMs, novel components of signaling pathways can be uncovered. A prime example is the investigation of C-mannosylation, a PTM occurring on tryptophan residues within the consensus sequence WxxW.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments using 5-Azido-L-tryptophan to label and enrich for C-mannosylated proteins.
Table 1: Optimization of 5-Azido-L-tryptophan Labeling Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| 5-Azido-L-tryptophan (µM) | 25 | 50 | 100 | 200 |
| Incubation Time (h) | 12 | 12 | 24 | 24 |
| Labeling Efficiency (%) * | 35 ± 4 | 62 ± 5 | 85 ± 6 | 88 ± 5 |
| Cell Viability (%) | >95 | >95 | >90 | >85 |
*Labeling efficiency determined by fluorescence intensity of a reporter fluorophore after click chemistry, normalized to total protein.
Table 2: Mass Spectrometry Identification of Enriched C-Mannosylated Proteins
| Protein ID | Gene Name | Peptide Sequence with Labeled Trp | Fold Enrichment (Labeled/Control) | Putative Function |
| P02763 | THBS1 | WSPWSSCSVTCG | 15.2 | Cell adhesion |
| Q9H2A4 | ADAMTS1 | CWSPWSECSVT | 12.8 | Protease |
| Q8N3S3 | UNC5D | WGPWSPCTVT | 10.5 | Netrin receptor |
| P10644 | MUC5AC | W*XXW motif peptide | 8.9 | Mucin |
*W indicates the position of 5-Azido-L-tryptophan incorporation.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 5-Azido-L-tryptophan
-
Cell Culture: Plate mammalian cells (e.g., HEK293T, HeLa) in complete medium (e.g., DMEM with 10% FBS) and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare tryptophan-free DMEM supplemented with 10% dialyzed FBS. Add 5-Azido-L-tryptophan to a final concentration of 50-100 µM.
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvest:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell Lysis:
-
Resuspend the cell pellet in cold lysis buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear cellular DNA and ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the proteome) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Protein Labeling
A. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
-
Reaction Mix Preparation: In a microcentrifuge tube, combine the following:
-
Protein lysate (1 mg/mL): 100 µL
-
Alkyne-biotin or alkyne-fluorophore (10 mM stock in DMSO): 1 µL
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) (50 mM stock in water): 2 µL
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO): 1 µL
-
Copper(II) sulfate (50 mM stock in water): 2 µL
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation (Optional but Recommended):
-
Add four volumes of cold acetone and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Wash the pellet with cold methanol and resuspend in a suitable buffer for downstream analysis.
-
B. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reaction Mix Preparation: In a microcentrifuge tube, combine the following:
-
Protein lysate (1 mg/mL): 100 µL
-
DBCO-biotin or DBCO-fluorophore (10 mM stock in DMSO): 1 µL
-
-
Reaction Incubation:
-
Incubate at 37°C for 1-4 hours.
-
-
Downstream Processing: The labeled lysate can be used directly for downstream applications without the need for protein precipitation.
Protocol 4: Enrichment of Biotinylated Proteins
-
Bead Preparation:
-
Resuspend streptavidin-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Binding of Biotinylated Proteins:
-
Add the biotinylated protein lysate to the washed streptavidin beads.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
Lysis buffer containing 1% SDS
-
8 M urea in 100 mM Tris-HCl, pH 8.0
-
Lysis buffer
-
-
-
Elution or On-Bead Digestion for Mass Spectrometry:
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer containing biotin.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides can be directly analyzed by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for detecting tryptophan PTMs using this compound.
Caption: Proposed metabolic incorporation of 5-Azido-L-tryptophan into a glycoprotein.
Application Notes and Protocols for Flow Cytometry Analysis of Cells Labeled with 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidoindole is a chemical analog of the essential amino acid tryptophan. Due to its structural similarity, it can be utilized by cellular machinery and incorporated into newly synthesized proteins in place of tryptophan. The presence of the azido group allows for a bioorthogonal click chemistry reaction with a fluorescently-labeled alkyne, enabling the detection and quantification of nascent protein synthesis at the single-cell level using flow cytometry. This powerful technique provides a snapshot of the translational activity within a cell population, offering valuable insights into cellular responses to various stimuli, the efficacy of therapeutic agents, and fundamental biological processes.
These application notes provide a comprehensive overview and detailed protocols for the labeling of cells with this compound and subsequent analysis by flow cytometry.
Principle of the Assay
The workflow is a two-step process. First, cells are cultured in a tryptophan-deficient medium supplemented with this compound, allowing for its metabolic incorporation into newly synthesized proteins. Following this labeling period, cells are fixed, permeabilized, and subjected to a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction. In this reaction, the azido group of the incorporated this compound covalently binds to a fluorescent alkyne probe. The resulting fluorescence intensity of individual cells is directly proportional to the amount of this compound incorporated, and thus to the level of global protein synthesis during the labeling period. This fluorescence can then be quantified using a flow cytometer.
Applications
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Monitoring Global Protein Synthesis: Directly measure the rate of new protein synthesis in response to various treatments, including drug candidates, growth factors, or cellular stressors.
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Drug Discovery and Development: Screen for compounds that modulate protein synthesis, which is a hallmark of many diseases, including cancer and neurodegenerative disorders.
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Cell Cycle Analysis: Correlate protein synthesis rates with different phases of the cell cycle.
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Toxicology and Cytotoxicity Studies: Assess the impact of compounds on cellular health by monitoring changes in translational activity.
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Signal Transduction Pathway Analysis: Investigate how different signaling pathways, such as the mTOR and kynurenine pathways, affect protein synthesis.
Experimental Protocols
I. Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for each cell type and experimental condition.
Materials:
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Cells of interest
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Complete cell culture medium
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Tryptophan-free cell culture medium (e.g., custom formulation or commercially available)
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This compound (stored as a stock solution, e.g., 10 mM in DMSO)
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Phosphate-buffered saline (PBS)
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Trypsin or other cell detachment solution (for adherent cells)
Protocol:
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Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Preparation for Labeling:
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For suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with pre-warmed, sterile PBS.
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For adherent cells: Aspirate the culture medium and wash the cells once with pre-warmed, sterile PBS.
-
-
Tryptophan Starvation (Optional but Recommended): To enhance the incorporation of this compound, it is beneficial to first starve the cells of tryptophan.
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Resuspend the cell pellet (suspension cells) or add to the plate (adherent cells) pre-warmed tryptophan-free medium.
-
Incubate for 30-60 minutes at 37°C in a humidified CO2 incubator.
-
-
Labeling with this compound:
-
Prepare the labeling medium by supplementing the tryptophan-free medium with this compound to the desired final concentration. Note: The optimal concentration of this compound should be determined empirically for each cell type to maximize incorporation and minimize cytotoxicity. A starting concentration range of 25-100 µM is recommended.
-
Remove the starvation medium and replace it with the this compound labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a humidified CO2 incubator. The incubation time will depend on the protein synthesis rate of the cell type and the experimental question.
-
II. Cell Fixation, Permeabilization, and Click Chemistry Reaction
Materials:
-
PBS
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Click Reaction Cocktail (prepare fresh):
-
Fluorescent alkyne probe (e.g., Alexa Fluor™ 488 DIBO Alkyne, or other fluorescent alkyne)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Note: Commercially available click chemistry reaction kits are recommended for convenience and optimized performance.
-
-
Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
Protocol:
-
Harvesting and Washing:
-
Harvest the labeled cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Transfer cells to a microcentrifuge tube or a 96-well plate.
-
Wash the cells twice with 1 mL of cold PBS by centrifugation (300 x g for 5 minutes).
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash once with 1 mL of PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer.
-
Incubate for 10 minutes at room temperature.
-
Wash once with 1 mL of PBS.
-
-
Click Chemistry Reaction:
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions. A typical cocktail includes the fluorescent alkyne, CuSO₄, and a reducing agent in a buffer.
-
Resuspend the permeabilized cell pellet in the Click Reaction Cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with 1 mL of Wash Buffer.
-
III. Flow Cytometry Analysis
Materials:
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
Protocol:
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Analysis: Analyze the samples on a flow cytometer.
-
Use appropriate forward and side scatter gates to exclude debris and select the cell population of interest.
-
Acquire fluorescence data from the channel corresponding to the fluorescent alkyne probe.
-
For each sample, collect a sufficient number of events (e.g., 10,000-50,000 cells).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity (MFI) of the cell population. The MFI is a relative measure of the rate of protein synthesis.
-
Use appropriate controls, including unlabeled cells and cells labeled with this compound but without the click reaction, to set the background fluorescence.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Representative Quantitative Data for this compound Labeling
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | % of Control MFI |
| Untreated Control | 0 | 50 ± 5 | 100% |
| Vehicle Control | 50 | 48 ± 6 | 96% |
| Compound A | 50 | 250 ± 20 | 500% |
| Compound B | 50 | 25 ± 3 | 50% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Diagram 1: Experimental Workflow for this compound Labeling and Flow Cytometry Analysis
Caption: Workflow for analyzing protein synthesis with this compound.
Diagram 2: Tryptophan Metabolic Pathways
Caption: Major metabolic fates of tryptophan and its analog, this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Inefficient incorporation of this compound.- Inefficient click reaction.- Low protein synthesis rate. | - Optimize this compound concentration and incubation time.- Ensure tryptophan-free conditions during labeling.- Use freshly prepared click reaction components.- Increase labeling time. |
| High background fluorescence | - Non-specific binding of the fluorescent probe.- Incomplete washing. | - Include a "no-click" control (labeled cells, no click reaction).- Increase the number and duration of wash steps after the click reaction. |
| High cell death/toxicity | - this compound concentration is too high. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. |
| High variability between replicates | - Inconsistent cell numbers.- Inconsistent incubation times. | - Ensure accurate cell counting and seeding.- Standardize all incubation times precisely. |
Troubleshooting & Optimization
Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions for 5-Azidoindole: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing 5-azidoindole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this technical support center provides a comprehensive guide to optimizing reaction conditions and troubleshooting common issues. By understanding the key parameters and potential challenges, you can enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for optimizing a CuAAC reaction with this compound?
A1: A good starting point is to use a copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][2][3] A common solvent system is a mixture of t-BuOH and water. Standard room temperature is often sufficient, though gentle heating may improve yields in some cases.
Q2: Which copper source is best for reactions involving this compound?
A2: While various copper sources can be used, including copper(I) salts (CuI, CuBr) and metallic copper, the in situ generation from CuSO₄ and sodium ascorbate is highly convenient and generally provides good results.[1][2][3] Using pre-formed Cu(I) complexes with stabilizing ligands can also be advantageous, especially in sensitive applications.
Q3: Are ligands necessary for the CuAAC reaction with this compound?
A3: While not always strictly necessary, the use of a copper-stabilizing ligand is highly recommended. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA can accelerate the reaction, stabilize the Cu(I) catalytic species against oxidation and disproportionation, and minimize potential side reactions.[4] For reactions in aqueous media, water-soluble ligands are particularly beneficial.
Q4: What are common side reactions to watch out for with this compound?
A4: A primary concern is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can be minimized by ensuring a sufficiently reducing environment, for instance, by using an adequate excess of sodium ascorbate and protecting the reaction from oxygen. While specific side reactions involving the indole nucleus under CuAAC conditions are not extensively documented in readily available literature, the electron-rich nature of the indole ring could potentially lead to coordination with the copper catalyst, which might influence the reaction rate. Additionally, degradation of the indole ring under harsh oxidative conditions is a possibility, though standard CuAAC conditions are generally mild.
Q5: How can I monitor the progress of my CuAAC reaction?
A5: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting materials (this compound and the alkyne) and the formation of the triazole product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can provide more quantitative and detailed analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidized to Cu(II)) | - Ensure you are using fresh sodium ascorbate solution. - Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Increase the amount of sodium ascorbate. |
| Poor solubility of reactants | - Try a different solvent system (e.g., DMF, DMSO, or mixtures with water). - Gentle heating may improve solubility and reaction rate. | |
| Inefficient catalyst system | - Add a copper-stabilizing ligand such as TBTA or THPTA. - Increase the catalyst loading. | |
| Presence of Multiple Products (Side Reactions) | Oxidative homocoupling of the alkyne (Glaser coupling) | - Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions and maintain an inert atmosphere. |
| Potential degradation of the indole ring | - Ensure the reaction pH is within a neutral to slightly basic range (pH 7-8). - Avoid excessively high temperatures or prolonged reaction times. | |
| Incomplete Reaction | Insufficient reaction time or temperature | - Allow the reaction to run for a longer period. - Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Stoichiometry imbalance | - Ensure an equimolar ratio or a slight excess of one reactant (typically the less precious one). | |
| Difficulty in Product Purification | Residual copper catalyst | - Wash the crude product with an aqueous solution of a chelating agent like EDTA. - Pass the product solution through a short plug of silica gel. |
Experimental Protocols
Below are generalized experimental protocols for a CuAAC reaction with this compound. These should be considered as starting points and may require optimization for specific alkyne substrates.
Protocol 1: Standard Conditions with In Situ Catalyst Generation
This protocol is suitable for a wide range of alkynes.
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Accelerated Reaction in Aqueous Media
This protocol is ideal for water-soluble substrates or bioconjugation applications.
Materials:
-
This compound
-
Terminal Alkyne
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate Buffer (pH 7.4)
Procedure:
-
Dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in the phosphate buffer. A co-solvent such as DMSO or DMF may be used if solubility is an issue.
-
Prepare a premixed solution of CuSO₄·5H₂O (0.05-0.1 eq.) and THPTA (0.25-0.5 eq.) in water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 eq.).
-
To the stirred solution of the azide and alkyne, add the CuSO₄/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Work-up and purification will depend on the nature of the product. For small molecules, extraction as described in Protocol 1 may be suitable. For biomolecules, purification may involve size-exclusion chromatography or dialysis.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for CuAAC reactions. Note that optimal conditions will vary depending on the specific alkyne substrate.
Table 1: Typical Copper Source and Ligand Concentrations
| Copper Source | Typical Molar Equiv. | Ligand | Typical Molar Equiv. |
| CuSO₄·5H₂O | 0.01 - 0.1 | TBTA | 0.05 - 0.2 |
| CuI | 0.01 - 0.1 | THPTA | 0.1 - 0.5 |
| CuBr | 0.01 - 0.1 | Bathophenanthroline | 0.05 - 0.2 |
| Metallic Copper | Excess | None | - |
Table 2: Common Solvents and Temperature Ranges
| Solvent System | Typical Temperature (°C) | Notes |
| t-BuOH / H₂O (1:1) | 25 - 40 | Good for a wide range of substrates. |
| DMF or DMSO | 25 - 60 | Useful for poorly soluble reactants. |
| H₂O (with water-soluble ligand) | 25 | Ideal for bioconjugation. |
| THF | 25 - 50 | Common organic solvent for CuAAC. |
Visualizing the CuAAC Workflow
A general workflow for setting up and monitoring a CuAAC reaction is depicted below.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of copper catalysts in 5-Azidoindole labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of copper catalysts during 5-azidoindole labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during copper-catalyzed this compound labeling in live cells.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death or Low Viability Post-Labeling | Copper-Induced Cytotoxicity: The Cu(I) catalyst is generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2][3] | 1. Reduce Copper Concentration: Lower the final concentration of the copper catalyst. While this may slow the reaction, it directly reduces toxicity.[1][4] 2. Use a Copper Chelating Ligand: Add a copper-stabilizing ligand such as THPTA, BTTAA, or L-histidine to the reaction mixture.[5][6][7] These ligands protect cells from ROS and can accelerate the reaction, allowing for lower copper concentrations.[1][8] 3. Optimize Ligand-to-Copper Ratio: A 5:1 ligand-to-copper ratio is often effective at preserving cell viability.[7] |
| Weak or No Fluorescent Signal | Inefficient Click Reaction: The concentration of the copper catalyst may be too low, or the reaction time may be too short. | 1. Increase Catalyst Concentration (with caution): If viability is high, cautiously increase the copper concentration. 2. Increase Reaction Time: Extend the incubation period for the click reaction. 3. Use a Chelating Azide: Employ a this compound derivative with a copper-chelating moiety to increase the effective local copper concentration at the reaction site.[1][4][9] 4. Use an Accelerating Ligand: Ligands like THPTA not only reduce toxicity but also increase the reaction rate.[4][10] |
| High Background Fluorescence | Non-specific Staining: The fluorescent probe may be binding non-specifically to cellular components. | 1. Improve Washing Steps: Increase the number and duration of wash steps after the click labeling procedure. 2. Reduce Probe Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest effective concentration. |
| Inconsistent Results Between Experiments | Reagent Instability: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. The reducing agent (e.g., sodium ascorbate) may have degraded. | 1. Prepare Fresh Reagents: Always use freshly prepared solutions of the copper catalyst and sodium ascorbate.[11] 2. Use a Protective Ligand: Ligands can help stabilize the Cu(I) oxidation state.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper catalyst cytotoxicity in live-cell labeling?
A1: The primary cause of cytotoxicity is the generation of reactive oxygen species (ROS) by the Cu(I) catalyst.[1] This leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways.[2][3][12]
Q2: How can I reduce copper-induced cytotoxicity without compromising my labeling efficiency?
A2: The most effective strategy is to use a copper-chelating ligand. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), and L-histidine can significantly reduce cytotoxicity.[5][6] These ligands not only protect cells by sequestering the copper ion but also accelerate the click reaction, allowing you to use lower, less toxic concentrations of copper while maintaining high labeling efficiency.[1][4][8]
Q3: What are the optimal concentrations for the copper catalyst and ligand?
A3: Optimal concentrations can be cell-type dependent and should be empirically determined. However, a good starting point for live-cell labeling is a copper concentration in the range of 10-50 µM.[1] It is highly recommended to use a ligand-to-copper ratio of 5:1 to ensure cell viability.[7]
Q4: Are there alternatives to copper-catalyzed click chemistry for this compound labeling?
A4: Yes, copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[13] This method utilizes a strained cyclooctyne derivative that reacts with the azide without the need for a metal catalyst, thereby eliminating copper-induced cytotoxicity.[14][15] However, the reaction kinetics of SPAAC are generally slower than the copper-catalyzed version.[1]
Q5: How can I assess the cytotoxicity of my labeling conditions?
A5: Standard cell viability assays such as the MTT assay, which measures mitochondrial activity, can be used to quantify cell health after labeling.[5][16][17] Additionally, morphological changes indicative of toxicity, such as cell rounding or detachment, can be monitored using light microscopy.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for minimizing copper catalyst cytotoxicity.
Table 1: Recommended Reagent Concentrations for Live-Cell Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Recommended Starting Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM | Should be optimized for your cell line. Lower concentrations reduce toxicity.[1][4] |
| Copper-chelating Ligand (e.g., THPTA) | 50 - 500 µM | A 5:1 ligand-to-copper ratio is recommended for cell protection.[7] |
| Sodium Ascorbate | 2.5 mM | Used to reduce Cu(II) to the active Cu(I) state. Prepare fresh.[18] |
| This compound | 10 - 100 µM | Concentration depends on the specific probe and experimental goals. |
| Alkyne-Fluorophore | 1 - 10 µM | Titrate to the lowest concentration that gives a sufficient signal. |
Table 2: Comparison of Strategies to Mitigate Copper Cytotoxicity
| Strategy | Principle | Advantages | Disadvantages |
| Use of Chelating Ligands (e.g., THPTA, BTTAA) | Sequester copper ions to prevent ROS formation and accelerate the reaction.[1][8] | Reduces cytotoxicity, increases reaction rate, allows for lower copper concentrations.[7][10] | Requires an additional reagent and optimization of the ligand-to-copper ratio. |
| Use of Chelating Azides | An azide with a built-in chelating group increases the effective local copper concentration.[4][9] | Enhances reaction rates at lower overall copper concentrations, improving biocompatibility.[1] | Requires synthesis of a specialized azide probe. |
| Copper-Free Click Chemistry (SPAAC) | Utilizes a strained alkyne that reacts with the azide without a catalyst.[13] | Completely eliminates copper-induced cytotoxicity.[15] | Generally has slower reaction kinetics than CuAAC.[1] Requires a bulkier cyclooctyne-fluorophore. |
Experimental Protocols
Protocol 1: Assessing Copper Catalyst Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a serial dilution of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA) in cell culture medium. Also include a vehicle control (medium only).
-
Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for the intended duration of your labeling experiment (e.g., 1-2 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: General Live-Cell this compound Labeling with a Copper Catalyst
-
Metabolic Labeling: Incubate cells with the desired concentration of this compound in culture medium for a predetermined period to allow for its incorporation into biomolecules.
-
Cell Washing: Wash the cells twice with pre-warmed DPBS to remove any unincorporated this compound.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. In a microcentrifuge tube, combine the following in order:
-
DPBS
-
Copper-chelating ligand (e.g., THPTA, to a final concentration of 100 µM)
-
Alkyne-fluorophore (to a final concentration of 5 µM)
-
Copper(II) sulfate (to a final concentration of 20 µM)
-
Sodium ascorbate (from a fresh 100 mM stock, to a final concentration of 2.5 mM)
-
-
Labeling: Remove the DPBS from the cells and add the click reaction cocktail. Incubate for 5-30 minutes at room temperature, protected from light.
-
Final Washing: Wash the cells three times with DPBS.
-
Imaging: Proceed with live-cell imaging using fluorescence microscopy.
Visualizations
Caption: Experimental workflow for this compound labeling and cytotoxicity assessment.
Caption: Troubleshooting flowchart for copper-catalyzed cell labeling.
Caption: Signaling pathways activated by copper-induced cytotoxicity.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-induced oxidative stress: Significance and symbolism [wisdomlib.org]
- 13. Copper-Free Click Chemistry [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 16. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG(2)) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
improving the efficiency of 5-Azidoindole click reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-Azidoindole click reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a copper-catalyzed this compound click reaction?
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction. The reaction involves the formation of a stable triazole linkage between an azide (in this case, this compound) and a terminal alkyne. The catalytic cycle, which is significantly accelerated by the copper(I) catalyst, proceeds through a series of intermediates to yield the 1,4-disubstituted triazole as the major product.[1][2][3]
Q2: Which copper source is best for my reaction?
While commercial sources of copper(I), such as cuprous bromide (CuBr) or cuprous iodide (CuI), can be used, it is often more effective to generate Cu(I) in situ.[2] This is typically achieved by using a combination of a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[2][3] This method ensures a constant supply of the active Cu(I) catalyst throughout the reaction.
Q3: Why is a ligand necessary in my click reaction?
Although the reaction can proceed without a ligand, the use of a chelating ligand is highly recommended for several reasons:[4]
-
Reaction Acceleration: Ligands can significantly increase the rate of the CuAAC reaction.[5]
-
Catalyst Stabilization: Ligands protect the Cu(I) catalytic species from oxidation to the inactive Cu(II) state and prevent catalyst disproportionation.[1][6]
-
Improved Solubility: Some ligands can help to solubilize the copper catalyst in the reaction medium.
-
Protection of Biomolecules: In bioconjugation reactions, ligands can sequester the copper ions, reducing potential damage to sensitive biomolecules.[7]
Q4: What are the most common solvents for this reaction?
A wide variety of solvents can be used for this compound click reactions, and the optimal choice depends on the solubility of the reactants. Common solvents include polar aprotic solvents like THF, DMSO, DMF, and acetonitrile, as well as mixtures of these with water.[8] For bioconjugation applications, aqueous buffer systems are frequently employed.[9][10] It is important to note that acetonitrile should be used with caution as it can coordinate to Cu(I) and potentially inhibit the reaction.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Oxidation of Cu(I) to Cu(II)).2. Insufficient catalyst concentration.3. Poor solubility of reactants.4. Presence of impurities that inhibit the catalyst.5. Incorrect stoichiometry of reactants. | 1. Degas solvents and use an inert atmosphere (e.g., nitrogen or argon). Ensure fresh reducing agent (e.g., sodium ascorbate) is used.2. Increase the concentration of the copper catalyst and ligand.3. Try a different solvent or a co-solvent system (e.g., DMF/water, THF/water).[11]4. Purify starting materials. Ensure no chelating agents are present that could sequester the copper.5. Use a slight excess of the alkyne partner. |
| Slow Reaction Rate | 1. Suboptimal temperature.2. Low catalyst efficiency.3. Low concentration of reactants. | 1. Gently heat the reaction mixture (e.g., to 40-60 °C), especially for sterically hindered substrates.[12]2. Add a suitable ligand (e.g., THPTA, TBTA) to accelerate the reaction.[2][9] Optimize the copper-to-ligand ratio.3. Increase the concentration of the azide and alkyne. |
| Formation of Side Products (e.g., Alkyne Homocoupling) | 1. Excess of Cu(I) catalyst.2. Presence of oxygen. | 1. Use a slight excess of the reducing agent to prevent the accumulation of oxidative species.[3]2. Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Reaction Mixture is a Precipitate/Turbid | 1. Insoluble copper(I) species.2. Poor solubility of the product. | 1. This is not necessarily an indication of a failed reaction. Copper(I) compounds can be insoluble in aqueous mixtures.[11] The reaction may still proceed. Ensure adequate stirring.2. If the product is precipitating, the reaction may be complete. Analyze the precipitate. |
| Inconsistent Results/Lack of Reproducibility | 1. Purity of starting materials.2. Inconsistent preparation of catalyst solution.3. Variations in reaction setup (e.g., exposure to air). | 1. Ensure the purity of the this compound and the alkyne partner.2. Prepare fresh solutions of the copper salt and reducing agent for each experiment.[12]3. Standardize the reaction setup, including degassing procedures and the order of reagent addition. |
Experimental Protocols
General Protocol for a Small-Scale this compound Click Reaction
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF/water 1:1)
Procedure:
-
In a reaction vial, dissolve the this compound (1 equivalent) and the alkyne (1.1 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and the ligand (0.1-0.5 equivalents) in water.
-
Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction can be gently heated if it proceeds slowly.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or chromatography.
Protocol for Bioconjugation with this compound
This protocol is adapted for labeling biomolecules in an aqueous environment.
Materials:
-
Azide-functionalized biomolecule (e.g., protein with incorporated this compound)
-
Alkyne-labeled probe
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of the alkyne-labeled probe in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).[13]
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule in PBS.
-
Add the alkyne-labeled probe to the desired final concentration.
-
Add the THPTA solution, followed by the CuSO₄ solution, and mix gently.[6]
-
Initiate the reaction by adding the sodium ascorbate solution.[6]
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[6]
-
The labeled biomolecule can then be purified using methods like size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
Data Presentation
Table 1: Recommended Reagent Concentrations for Optimal Click Reactions
| Reagent | General Organic Synthesis | Bioconjugation |
| Copper(II) Sulfate | 1-10 mol% | 50-100 µM |
| Sodium Ascorbate | 10-50 mol% | 1-5 mM |
| Ligand (e.g., THPTA) | 1-10 mol% | 250-500 µM (at least 5 eq. to Cu)[10] |
| This compound | 1 equivalent | Dependent on biomolecule concentration |
| Alkyne | 1.05-1.2 equivalents | Excess (e.g., 10-50 equivalents) |
Visualizations
Caption: General workflow of a copper-catalyzed this compound click reaction.
Caption: Troubleshooting workflow for inefficient this compound click reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. confluore.com [confluore.com]
troubleshooting low labeling efficiency with 5-Azidoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 5-Azidoindole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound containing an azide functional group attached to an indole scaffold. It is commonly used as a molecular probe in bioconjugation reactions, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction allows for the specific and efficient labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, for various applications including target identification, imaging, and diagnostics.
Q2: What are the main reasons for low labeling efficiency with this compound?
Low labeling efficiency in this compound-based click chemistry reactions can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, ligand, or reducing agent can significantly hinder the reaction rate.
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Ligand Issues: The choice and concentration of the copper-chelating ligand are critical for catalyst stability and reaction efficiency.
-
Poor Quality or Degradation of Reagents: this compound, particularly derivatives with electron-donating groups, can be unstable.[1] Similarly, the alkyne-modified biomolecule or other reagents may have degraded.
-
Issues with the Biological Substrate: The alkyne handle on the biomolecule may be inaccessible, or the substrate itself might interfere with the catalyst.[2]
-
Presence of Inhibitors: Components in the reaction buffer, such as chelators (e.g., EDTA) or thiols, can sequester the copper catalyst.
Q3: How can I improve the stability of this compound?
The stability of azidoindoles can be a concern. N-electron withdrawing group (EWG)-substituted azidoindoles have been shown to be more stable and easier to handle than those with N-electron donating groups (EDG).[1] For sensitive derivatives, it is recommended to prepare them fresh or store them under an inert atmosphere at low temperatures. When possible, opt for more stable this compound derivatives for your experiments.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Recommendation | Quantitative Guidance |
| Catalyst (Cu(I)) Oxidation | Ensure all aqueous solutions are freshly prepared and deoxygenated. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Increase the concentration of the reducing agent (sodium ascorbate). | Sodium ascorbate concentration should be in the range of 1-5 mM.[3] |
| Incorrect Reagent Concentrations | Optimize the concentrations of all reaction components. Perform a small-scale model reaction with a simple alkyne (e.g., propargyl alcohol) to confirm the activity of your reagents.[2] | See Table 1 for recommended concentration ranges. |
| Poor Reagent Quality | Use high-purity reagents. If possible, verify the integrity of your this compound and alkyne-modified biomolecule. | N/A |
| Inaccessible Alkyne Handle | For biomolecules, the alkyne group might be buried within the folded structure. Try performing the reaction under denaturing or solvating conditions. | Add up to 10% DMSO, DMF, or NMP as a co-solvent.[4] |
Problem 2: Reaction Starts but Does Not Go to Completion
| Possible Cause | Recommendation | Quantitative Guidance |
| Insufficient Reducing Agent | The reducing agent (sodium ascorbate) is consumed over time, especially in the presence of oxygen. Add a fresh aliquot of sodium ascorbate during the reaction. | A second addition of sodium ascorbate to a final concentration of 1-5 mM can be beneficial. |
| Catalyst Sequestration | Components of your biological sample (e.g., certain amino acid side chains) might be chelating the copper catalyst.[2] | Increase the copper concentration or add a sacrificial metal like Zn(II) to occupy chelating sites.[4] |
| Ligand Degradation | Some ligands can be susceptible to degradation under reaction conditions. | Ensure the ligand is of high quality and from a reliable source. |
Data Presentation: Recommended Reaction Conditions for CuAAC
Table 1: Optimized Concentration Ranges for CuAAC Bioconjugation
| Reagent | Recommended Concentration | Notes |
| Biomolecule-Alkyne | > 2 µM | Higher concentrations generally lead to faster reactions.[2] |
| This compound | 2-fold excess over alkyne | A higher excess may be needed for very low alkyne concentrations.[2] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Higher concentrations up to 500 µM have been used without compromising cell viability in some systems.[3][5] |
| Copper Ligand (e.g., THPTA) | 5:1 ratio to Copper | Excess ligand is well-tolerated and can protect biomolecules from oxidative damage.[3][4] |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. |
| Aminoguanidine (optional) | 5 mM | Can help prevent oxidative damage to biomolecules.[2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound
This protocol is a starting point and may require optimization for your specific protein and this compound derivative.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
This compound stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution in water
-
Sodium ascorbate stock solution in water (prepare fresh)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture in the following order: a. Add the alkyne-modified protein to the buffer to achieve a final concentration of 25 µM. b. Add the this compound stock solution to a final concentration of 50 µM. c. Prepare a premixed solution of CuSO₄ and THPTA ligand. Add this to the reaction mixture to achieve final concentrations of 100 µM CuSO₄ and 500 µM THPTA. d. To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube several times.
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent this compound derivative.
-
After the incubation, the labeled protein is ready for downstream purification and analysis. Purification methods may include size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.
Protocol 2: Small-Scale Test Reaction to Troubleshoot Reagent Activity
This protocol uses a simple alkyne and a fluorogenic azide to quickly test the efficiency of your catalyst system.
Materials:
-
Propargyl alcohol (model alkyne)
-
A fluorogenic azide (e.g., coumarin azide) stock solution in DMSO
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution in water
-
THPTA ligand stock solution in water
-
Sodium ascorbate stock solution in water (prepare fresh)
-
Fluorometer or plate reader
Procedure:
-
In a microcentrifuge tube, combine the following: a. 446 µL of a 560 µM solution of propargyl alcohol in buffer. b. 10 µL of a 5 mM stock solution of the fluorogenic azide. c. A premixed solution of 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA. d. 25 µL of a 100 mM sodium ascorbate stock solution to initiate the reaction.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your fluorogenic azide. A significant increase in fluorescence compared to a no-catalyst control indicates that your catalyst system is active.
Visualizations
Caption: Troubleshooting flowchart for low labeling efficiency with this compound.
Caption: Experimental workflow for a typical this compound labeling experiment.
Caption: Use of a this compound probe in the Wnt signaling pathway for target identification.
References
- 1. Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. jenabioscience.com [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 5-Azidoindole Labeling
Welcome to the technical support center for 5-Azidoindole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during bioconjugation and metabolic labeling experiments. Our goal is to help you minimize off-target labeling and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical probe that contains an indole moiety and an azide group. It is often used in metabolic labeling experiments where it can be incorporated into biomolecules. The azide group serves as a "handle" for subsequent detection and modification via bioorthogonal chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[1][2] This allows for the visualization and identification of specific biomolecules in complex biological systems.[3][4][5]
Q2: What are the potential causes of off-target labeling with this compound?
Off-target labeling with this compound can arise from several factors:
-
Non-specific binding of the indole moiety: The indole ring, being an electron-rich aromatic system, can participate in non-covalent interactions (e.g., hydrophobic interactions, π-stacking) with proteins and other biomolecules, leading to background signal.[6][7]
-
Side reactions of the azide group: While relatively bioorthogonal, the azide group can undergo side reactions under certain conditions. For instance, it can be reduced to an amine, especially in the presence of certain reducing agents or cellular enzymes.[8][9] Additionally, aryl azides can be photoreactive and form highly reactive nitrenes upon exposure to UV light, which can then react non-specifically with nearby molecules.[10][11][12]
-
Issues with the click chemistry reaction: The CuAAC reaction itself can contribute to off-target labeling. Excess copper catalyst can lead to the formation of reactive oxygen species (ROS), which can damage biomolecules. Furthermore, the alkyne-containing detection reagent may exhibit non-specific binding to cellular components.[13]
Q3: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
High background fluorescence is a common issue. Here are several strategies to mitigate it:
-
Optimize this compound concentration: Use the lowest concentration of this compound that still provides a detectable on-target signal. Titrating the concentration is crucial for each cell type and experimental setup.
-
Thorough washing: Increase the number and duration of washing steps after incubation with this compound and after the click reaction to remove unbound probe and detection reagents.
-
Use a blocking agent: Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites.
-
Include proper controls: Always run a control experiment where the cells are not treated with this compound but are subjected to the same click reaction and imaging conditions. This will help you to determine the level of background fluorescence originating from the detection reagent and other sources.
-
Quench excess probe: After the desired labeling time, consider using a quenching reagent to react with any remaining unbound this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-azide control | Non-specific binding of the alkyne-fluorophore. | - Reduce the concentration of the alkyne-fluorophore. - Increase the stringency of the wash steps after the click reaction. - Consider using a different fluorophore with lower non-specific binding properties. |
| Weak on-target signal | - Insufficient incorporation of this compound. - Inefficient click reaction. | - Increase the incubation time or concentration of this compound. - Ensure the click reaction components (copper, ligand, reducing agent) are fresh and at the correct concentrations. - Optimize the click reaction time and temperature. |
| High background in all samples | - Non-specific binding of this compound. - Cellular autofluorescence. | - Titrate down the concentration of this compound. - Include a blocking step with BSA before adding the probe. - Image a sample that has not been treated with any reagents to assess the level of autofluorescence and adjust imaging settings accordingly. |
| Inconsistent results between experiments | - Variability in cell culture conditions. - Inconsistent timing of experimental steps. - Degradation of reagents. | - Standardize cell seeding density, growth media, and treatment conditions. - Follow a strict and consistent experimental timeline. - Aliquot and store reagents properly to avoid repeated freeze-thaw cycles. |
Quantitative Data on Labeling Specificity
| Condition | This compound Concentration | Alkyne-Fluorophore Concentration | On-Target Signal (Arbitrary Units) | Off-Target Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| Initial | 100 µM | 50 µM | 1500 | 500 | 3.0 |
| Optimized | 25 µM | 10 µM | 1200 | 100 | 12.0 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: General Metabolic Labeling and Click Chemistry Detection
-
Cell Culture and Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 25-100 µM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 4-24 hours) under normal culture conditions.
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 1 mL reaction, mix:
-
10 µL of 100 mM CuSO4
-
20 µL of 100 mM THPTA ligand
-
10 µL of 500 mM sodium ascorbate (freshly prepared)
-
1-5 µL of 10 mM alkyne-fluorophore in DMSO
-
Adjust the final volume to 1 mL with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
-
Imaging:
-
Add mounting medium with DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Control Experiment for Assessing Off-Target Labeling
To assess the level of off-target labeling from the alkyne-fluorophore and the click reaction components, it is essential to perform a "no-azide" control.
-
Follow the exact same procedure as in Protocol 1, but in the metabolic labeling step, use a vehicle control (e.g., DMSO) instead of this compound.
-
Compare the fluorescence signal in the control sample to the signal in the this compound-treated sample. The signal in the control sample represents the background or off-target labeling.
Visualizing Workflows and Relationships
Experimental Workflow for this compound Labeling
Caption: General workflow for metabolic labeling with this compound.
Troubleshooting Logic for High Background Signal
Caption: Decision tree for troubleshooting high background signals.
On-Target vs. Off-Target Reactions
Caption: Comparison of on-target and potential off-target pathways.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "SYNTHESIS AND BIOLOGICAL EVALUATION OF AZIDE- TAGGED BIOMIMETIC PROBES" by Matthew R. Johnson [trace.tennessee.edu]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
- 9. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical reactions of azidocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with poor solubility of 5-Azidoindole probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor solubility of 5-Azidoindole probes. These resources are intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Poor Solubility of this compound Probe
This guide provides a systematic approach to address the poor solubility of this compound probes during experimental procedures.
1. Initial Solvent Selection and Preparation of Stock Solution
The first step is to select an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common starting point for indole-containing compounds.
Recommended Solvents:
-
Primary: Dimethyl sulfoxide (DMSO)
-
Secondary: N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF)
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weigh out a small, precise amount of the this compound probe.
-
Add the primary recommended solvent (e.g., DMSO) in small increments to the probe.
-
After each addition, vortex or sonicate the mixture for 2-5 minutes to facilitate dissolution.
-
Continue adding the solvent until the probe is completely dissolved, noting the final concentration.
-
If the probe does not dissolve in the primary solvent at the desired concentration, repeat the process with a secondary solvent.
-
Store the stock solution in a tightly sealed container, protected from light, at -20°C or -80°C.
2. Addressing Precipitation in Aqueous Buffers
A common issue is the precipitation of the probe when the organic stock solution is diluted into an aqueous experimental buffer. The following steps can help mitigate this problem.
Experimental Protocol: Dilution into Aqueous Buffer
-
Before adding the probe, ensure all components of the aqueous buffer are fully dissolved and the solution is well-mixed.
-
Warm the aqueous buffer to the experimental temperature.
-
Add the this compound probe stock solution directly to the final experimental buffer with vigorous stirring or vortexing. Avoid creating an intermediate high-concentration aqueous solution.[1]
-
The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept to a minimum, typically below 1%, as higher concentrations can affect biological experiments.
3. Advanced Troubleshooting: Use of Co-solvents and Excipients
If the probe continues to precipitate, the use of co-solvents or solubility-enhancing excipients may be necessary.
Experimental Protocol: Small-Scale Solubility Testing with Co-solvents
-
Prepare several small-volume aliquots of your experimental buffer.
-
To each aliquot, add a different co-solvent at a low final concentration (e.g., 1-5%). Potential co-solvents include ethanol, methanol, or propylene glycol.[2]
-
Add the this compound probe stock solution to each of these co-solvent-containing buffers.
-
Visually inspect for any precipitation immediately and after a set incubation period at the experimental temperature.
-
Select the co-solvent that provides the best solubility without adversely affecting the experimental assay.
Data Presentation: Solubility of this compound Probes in Various Solvents
The following table should be used as a template to experimentally determine the solubility of your specific this compound probe.
| Solvent System | Temperature (°C) | Maximum Achievable Concentration (mM) | Observations |
| Pure Solvents | |||
| DMSO | 25 | User-determined | |
| DMF | 25 | User-determined | |
| Ethanol | 25 | User-determined | |
| Aqueous Buffer with Co-solvents | |||
| 1% DMSO in PBS | 37 | User-determined | |
| 5% Ethanol in PBS | 37 | User-determined | |
| 5% Propylene Glycol in PBS | 37 | User-determined |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving a this compound probe?
A1: Based on the general solubility of indole-containing compounds, Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[3]
Q2: My this compound probe dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out." To minimize this, add the DMSO stock solution directly to the final, complete aqueous buffer while vortexing or stirring vigorously.[1] The presence of proteins or other macromolecules in the final buffer can help to stabilize the probe and keep it in solution.[1] Also, ensure the final concentration of DMSO is as low as possible (ideally <1%).
Q3: Are there any solvents I should avoid when working with this compound probes?
A3: Yes. Due to the azide group, you should avoid using chlorinated solvents such as dichloromethane and chloroform.[4][5] Reactions with these solvents can potentially form explosive di- and tri-azidomethane.[4][5]
Q4: Can I heat the solution to help dissolve my this compound probe?
A4: Gentle warming can be attempted, but it should be done with caution. Organic azides can be thermally unstable. It is advisable to first try other methods like sonication and extended vortexing. If heating is necessary, use a water bath with a controlled temperature and do not exceed 40-50°C.
Q5: How can I determine the maximum soluble concentration of my probe in my experimental buffer?
A5: You can perform a small-scale solubility test. Prepare serial dilutions of your probe's stock solution in your experimental buffer. After a set incubation time under your experimental conditions, centrifuge the samples and measure the concentration of the probe in the supernatant, for example, by UV-Vis spectroscopy. The point at which the measured concentration plateaus indicates the maximum solubility.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of this compound probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. chemistry.unm.edu [chemistry.unm.edu]
Technical Support Center: Signal-to-Noise Optimization in 5-Azidoindole Fluorescence Microscopy
Welcome to the technical support center for utilizing 5-Azidoindole in fluorescence microscopy applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing signal-to-noise ratio (SNR) and achieving high-quality imaging results.
Introduction to this compound Labeling
This compound functions as a bioorthogonal chemical handle. By itself, it is not fluorescent. Its utility lies in the azide group, which allows for a highly specific and efficient covalent reaction with a fluorescent reporter molecule containing a terminal alkyne. This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enables precise labeling of target molecules (proteins, lipids, etc.) that have been metabolically or synthetically incorporated with this compound.[1][2][3] The quality of the final fluorescent image depends on the efficiency of this reaction and the photophysical properties of the chosen fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
A1: this compound is a derivative of the amino acid tryptophan. It is used as a metabolic label that can be incorporated into proteins during synthesis. The key feature is its azide (-N₃) group, which is biologically inert but can react with an alkyne-modified fluorescent dye via click chemistry.[3] This allows for specific visualization of newly synthesized proteins or other target biomolecules without the need for large antibody complexes.
Q2: What is "click chemistry" in the context of this compound labeling?
A2: Click chemistry refers to a set of biocompatible reactions that are rapid, selective, and high-yielding. For this compound, the specific reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, a copper(I) catalyst facilitates the covalent bonding between the azide group on the this compound-labeled molecule and an alkyne group on a fluorescent probe, forming a stable triazole linkage.[3][4]
Q3: What are the most common causes of a low signal-to-noise ratio (SNR)?
A3: A low SNR can be caused by two main factors: weak signal or high background.
-
Weak Signal: This can result from inefficient incorporation of this compound, an incomplete click reaction, low abundance of the target molecule, or photobleaching of the fluorescent dye.[5][6]
-
High Background: This is often due to non-specific binding of the fluorescent probe, autofluorescence from the cells or medium, or insufficient washing steps.[5][7]
Q4: How do I choose the right fluorescent reporter dye?
A4: The choice of an alkyne-modified fluorescent reporter dye is critical. Key considerations include:
-
Brightness: A high quantum yield and extinction coefficient will provide a stronger signal.
-
Photostability: Choose dyes that are resistant to photobleaching, especially for long-term or super-resolution imaging.[8][9]
-
Wavelength: Select a dye with excitation and emission spectra that are compatible with your microscope's lasers and filters and that avoid the spectral regions where your sample has high autofluorescence (often in the blue and green channels).[10][11]
-
Size and Solubility: Smaller, water-soluble dyes often have better accessibility to the target molecule and lower non-specific binding.
Q5: What is photobleaching and how can I minimize it?
A5: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to excitation light.[8][12] To minimize it:
-
Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.[12]
-
Minimize Exposure Time: Use the shortest possible exposure time and avoid unnecessarily prolonged imaging of the same area.[8]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
-
Choose Photostable Dyes: Select fluorophores known for their high photostability.[9]
Q6: What is autofluorescence and how can I reduce it?
A6: Autofluorescence is the natural fluorescence emitted by certain biological structures (like mitochondria, lysosomes) or molecules (like NADH, flavins) within the cell.[10] To reduce its impact:
-
Use Red or Far-Red Dyes: Cellular autofluorescence is typically strongest in the blue and green regions of the spectrum. Using dyes that excite and emit in the red or far-red can significantly improve SNR.[11]
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to computationally separate the specific signal from the broad autofluorescence spectrum.
-
Use Appropriate Fixatives: Glutaraldehyde fixation can increase autofluorescence; consider using formaldehyde instead.[10]
Troubleshooting Guide
Problem: High Background Fluorescence
| Question | Potential Causes | Recommended Solutions |
| My entire image is bright and lacks contrast. What is the cause? | 1. Autofluorescence: Endogenous fluorescence from cells or tissue.[10] 2. Media/Vessel Fluorescence: Phenol red in media or plastic-bottom dishes can fluoresce.[11] 3. Excess Probe: Too high a concentration of the alkyne-fluorophore.[7] | 1. Image in a spectral window with low autofluorescence (e.g., red/far-red).[11] 2. Image cells in phenol red-free medium or a specialized imaging buffer. Use glass-bottom dishes.[11] 3. Titrate the alkyne-fluorophore to find the lowest effective concentration. Increase the number and duration of wash steps post-labeling.[5][6] |
| I see bright, non-specific speckles or puncta in my image. | 1. Probe Aggregation: The alkyne-fluorophore has precipitated. 2. Non-Specific Binding: The probe is binding to cellular components other than the target.[5][13] | 1. Centrifuge the fluorophore stock solution before use to pellet aggregates. 2. Increase the stringency of wash buffers (e.g., by adding a mild detergent like Tween-20). Ensure the blocking step (e.g., with BSA) is adequate.[5][7] |
Problem: Weak or No Signal
| Question | Potential Causes | Recommended Solutions |
| My signal is very dim or I can't see anything. | 1. Inefficient Click Reaction: Suboptimal concentration of copper, reducing agent, or ligand.[4] 2. Incorrect Filters/Settings: Excitation or emission filters do not match the dye's spectra.[10] 3. Low Target Expression: The this compound-labeled molecule is not abundant. 4. Inefficient Permeabilization: The click reaction components cannot access the intracellular target.[7] | 1. Prepare the click reaction cocktail fresh each time. Optimize component concentrations. Ensure the reducing agent (e.g., sodium ascorbate) is not degraded. 2. Verify your microscope's filter and laser settings are optimal for your chosen fluorophore. 3. Confirm target expression using an alternative method if possible (e.g., Western blot). Increase the incubation time with this compound if applicable. 4. Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin).[5] |
| My signal is initially bright but fades very quickly. | 1. Photobleaching: The fluorophore is being rapidly destroyed by the excitation light.[8][14] 2. Phototoxicity: High light intensity is damaging the cells, causing the signal to be lost.[15] | 1. Reduce laser power and exposure time. Use an antifade mounting medium. Switch to a more photostable dye.[8][12] 2. Minimize light exposure by focusing on a nearby area before moving to your region of interest for acquisition. Use the lowest possible light dose.[8][15] |
Quantitative Data Summary
Table 1: Properties of Common Alkyne-Modified Fluorophores for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| Alexa Fluor 488 Alkyne | 495 | 519 | Bright, photostable, well-suited for standard green channel imaging. |
| Alexa Fluor 555 Alkyne | 555 | 565 | Excellent brightness and photostability; ideal for the yellow/orange channel.[16] |
| Alexa Fluor 594 Alkyne | 590 | 617 | Bright and photostable, good for avoiding green autofluorescence.[16] |
| Alexa Fluor 647 Alkyne | 650 | 668 | Very bright and photostable; excellent choice for the far-red channel to minimize autofluorescence. Often used in STORM.[17] |
| Cyanine3 (Cy3) Alkyne | 550 | 570 | Bright, but can be less photostable than Alexa Fluor dyes. |
| Cyanine5 (Cy5) Alkyne | 649 | 670 | Bright far-red dye, a common alternative to Alexa Fluor 647. |
Data sourced from manufacturer specifications and literature.[16] Excitation and emission maxima are approximate and can vary slightly with the local environment.
Table 2: Example Click Reaction Cocktail Preparation
This is a starting point for optimization. Final concentrations may need to be adjusted for your specific cell type and experimental conditions.[4][18]
| Component | Stock Concentration | Volume for 500 µL Final | Final Concentration |
| Alkyne-Fluorophore | 1 mM in DMSO | 1.25 µL | 2.5 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 5 µL | 500 µM |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 25 µL | 2.5 mM |
| Reducing Agent (Sodium Ascorbate) | 500 mM in H₂O (prepare fresh) | 5 µL | 5 mM |
| PBS | 1X | 463.75 µL | - |
Important: Always add the components in the order listed. Premix the CuSO₄ and ligand before adding to the reaction buffer. Add the sodium ascorbate last to initiate the reaction.[4]
Experimental Protocol
Protocol: Fluorescent Labeling of this compound-Containing Proteins via Click Chemistry
This protocol provides a general workflow for fixed and permeabilized cells.
1. Cell Culture and Labeling: a. Plate cells on glass-bottom dishes or coverslips. b. Culture cells in media containing the desired concentration of this compound for a duration appropriate to label the protein of interest.
2. Fixation and Permeabilization: a. Wash cells twice with 1X Phosphate-Buffered Saline (PBS). b. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each. d. Permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.[18] e. Wash three times with PBS for 5 minutes each.
3. Blocking: a. Block non-specific binding by incubating cells in 3% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.[18]
4. Click Reaction: a. Prepare the Click Reaction Cocktail fresh as described in Table 2 . b. Aspirate the blocking solution from the cells. c. Add the Click Reaction Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light. d. Crucially , include a negative control sample that was not treated with this compound but is subjected to the full click reaction protocol to assess non-specific dye binding.[13]
5. Washing and Counterstaining: a. Aspirate the click cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each. b. If desired, counterstain nuclei by incubating with a solution of DAPI or Hoechst stain for 5 minutes. c. Wash twice more with PBS.
6. Mounting and Imaging: a. Mount coverslips onto slides using an antifade mounting medium. b. Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Experimental workflow for this compound click chemistry labeling.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
References
- 1. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. confluore.com [confluore.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. google.com [google.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SV [thermofisher.com]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Probes azide and alkyne derivatives—Table 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: SPAAC Reactions with 5-Azidoindole
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving 5-Azidoindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting strategies for successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using SPAAC for modifying molecules with this compound?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of copper-free click chemistry that offers several advantages, particularly in biological and pharmaceutical research[1][2][3]. The primary benefits include:
-
Biocompatibility: SPAAC reactions do not require a cytotoxic copper catalyst, making them suitable for use in living cells and in vivo applications[1][2].
-
High Specificity: The reaction is highly selective between the azide (this compound) and a strained alkyne (like DBCO or BCN), with minimal side reactions with other functional groups found in biological systems[2][4].
-
Mild Reaction Conditions: These reactions proceed efficiently at physiological temperature and pH, preserving the integrity of sensitive biomolecules[2].
-
Stability of Reactants: Both the azide and the cyclooctyne are generally stable in aqueous buffers and under common experimental conditions[4][5].
Q2: Which strained alkyne should I choose to react with this compound?
The choice of strained alkyne depends on the desired reaction kinetics and the steric environment of your molecule. Commonly used cyclooctynes include:
-
DBCO (Dibenzocyclooctyne): Known for its high reactivity and is widely used[1].
-
BCN (Bicyclononyne): Also highly reactive and stable[1]. Some studies suggest BCN may be more stable than DBCO in the presence of certain nucleophiles like thiols[6].
-
DIFO (Difluorinated cyclooctyne): The electron-withdrawing fluorine atoms can increase the reaction rate[7].
The reactivity can be influenced by substituents on the cyclooctyne ring. For instance, oxidation of an alcohol to a ketone on a DIBO (a DBCO precursor) derivative has been shown to increase the reaction rate[7][8].
Q3: What solvents are recommended for SPAAC reactions with this compound?
SPAAC reactions are compatible with a wide range of solvents. The choice will often depend on the solubility of your specific reactants. Common solvents include:
-
Aqueous buffers like PBS, HEPES, and MES are suitable, especially for bioconjugation[9][10].
-
Organic solvents such as DMSO, DMF, and acetonitrile (ACN), or mixtures with water, are also frequently used[11].
It's important to note that reaction rates can be solvent-dependent. Some studies have shown that more aqueous solvent systems can lead to faster SPAAC reactions[9][10].
Q4: How does pH affect the SPAAC reaction with this compound?
Generally, higher pH values (within a range of 5-10) tend to increase the reaction rate of SPAAC[9][10]. However, the stability of your starting materials and product at a given pH should be considered. The indole ring of this compound can be sensitive to strongly acidic conditions. Therefore, maintaining a pH between 7 and 8.5 is a good starting point for most applications.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity: The chosen cyclooctyne may have slow kinetics with this compound. 2. Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction. 3. Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne. 4. Degradation of Reactants: this compound or the strained alkyne may have degraded. | 1. Switch to a more reactive cyclooctyne (e.g., DBCO, BCN, or a more activated derivative)[1]. 2. If possible, redesign the linker to increase the distance between bulky groups and the reactive moieties. 3. Use a slight excess (1.1-1.5 equivalents) of one reactant (usually the less precious one). 4. Check the purity and integrity of your starting materials using techniques like NMR or mass spectrometry. Store azides and cyclooctynes under appropriate conditions (cool, dark, and inert atmosphere). |
| Slow Reaction Rate | 1. Suboptimal Concentration: Low reactant concentrations can lead to slow reaction times[1]. 2. Suboptimal Solvent: The chosen solvent may not be ideal for the reaction. 3. Suboptimal Temperature or pH: Reaction conditions may not be optimized. | 1. Increase the concentration of the reactants if solubility allows. 2. Try different solvent systems, such as aqueous buffers or mixtures of organic solvents with water[9][10]. 3. Increase the temperature (e.g., to 37°C) if your molecules are stable. Adjust the pH to a slightly more basic condition (e.g., pH 8.0-8.5)[9][10]. |
| Presence of Side Products | 1. Instability of Strained Alkyne: Some cyclooctynes can be susceptible to reaction with nucleophiles (e.g., thiols from DTT or GSH)[6]. 2. Decomposition of this compound: Although generally stable, prolonged exposure to harsh conditions could lead to degradation. 3. Reaction with the Indole Ring: While SPAAC is bioorthogonal, highly reactive species in the reaction mixture could potentially interact with the electron-rich indole ring. | 1. If your protocol involves reducing agents like TCEP, consider their potential interaction with the cyclooctyne. BCN might be more stable than DBCO in the presence of some reducing agents[6]. 2. Ensure mild reaction conditions and minimize reaction time. 3. Purify all reactants before use and ensure the reaction is performed under an inert atmosphere if sensitive functional groups are present. |
| Difficult Purification | 1. Similar Polarity of Product and Excess Reagent: The final product and unreacted starting material may have similar chromatographic behavior. 2. Poor Solubility of the Product: The resulting triazole-indole conjugate might have different solubility properties than the starting materials. | 1. Use a slight excess of the reagent that is easiest to remove (e.g., a water-soluble cyclooctyne if the product is organic-soluble). Consider using purification tags. HPLC is often effective for purifying click chemistry products[11]. 2. Perform a solvent screen to find a suitable system for purification. The formation of the triazole ring can increase the polarity of the molecule[12][13]. |
Experimental Protocols
General Protocol for a Small Molecule SPAAC Reaction with this compound
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Dissolve the strained cyclooctyne (e.g., DBCO-PEG4, 1.1 equivalents) in the same solvent.
-
-
Reaction:
-
Add the cyclooctyne solution to the this compound solution.
-
Stir the reaction mixture at room temperature (or 37°C for potentially faster kinetics).
-
Monitor the reaction progress by TLC, LC-MS, or NMR. A typical reaction may take from a few minutes to several hours to reach completion[11].
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product using an appropriate method, such as silica gel chromatography or preparative HPLC, to obtain the desired 1,2,3-triazole product.
-
Visualizing the Workflow
Key Considerations for this compound SPAAC Reactions
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Topics (Click Chemistry) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 13. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient 5-Azidoindole Cycloaddition
Welcome to the technical support center for catalyst selection in 5-azidoindole cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound cycloaddition?
A1: The most prevalent and efficient catalysts for the cycloaddition of 5-azidoindoles, a variant of the azide-alkyne cycloaddition (click chemistry), are copper(I) and ruthenium(II) complexes.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method, typically affording 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1][2][3] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) or from Cu(I) salts (like CuI or CuBr).[1][4][5]
-
Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazoles.[1][6][7] This method is advantageous when the 1,5-regioisomer is desired and can often tolerate a broader range of functional groups, including internal alkynes.[1][6]
Q2: How do I choose between a copper and a ruthenium catalyst?
A2: The choice primarily depends on the desired regioisomer of the triazole product.
-
For the 1,4-disubstituted triazole, a copper(I) catalyst is the standard choice.[2][3]
-
For the 1,5-disubstituted triazole, a ruthenium(II) catalyst is preferred.[6][7]
Consider the substrate's functional groups as well. While CuAAC is robust, certain functional groups can interfere with the catalyst. RuAAC can sometimes be more tolerant of different functionalities.[6][8]
Q3: What are common ligands used in CuAAC reactions with 5-azidoindoles?
A3: Ligands are often crucial in CuAAC to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase reaction rates. Common ligands include:
-
Tris(triazolyl)amine ligands such as TBTA and its water-soluble derivative THPTA are highly effective.[2][9]
-
Bipyridine and phenanthroline derivatives have also shown excellent results as ligands.[10]
-
In some cases, bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can also assist the reaction.[1]
Q4: What are typical solvents for these cycloaddition reactions?
A4: A range of polar aprotic solvents are commonly used. The choice of solvent can influence reaction rate and solubility of the reactants.[1] Common options include:
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Dimethylformamide (DMF)
-
Mixtures of water with organic solvents (e.g., t-butanol/water) are also frequently used, especially for biological applications.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Poor solubility of starting materials.3. Inappropriate solvent or temperature.4. Steric hindrance in substrates. | 1. Add a fresh solution of a reducing agent like sodium ascorbate. Ensure the reaction is protected from oxygen if necessary.[1]2. Try a different solvent or a solvent mixture to improve solubility.[1]3. Screen different solvents (e.g., THF, DMSO, DMF).[1] Consider gentle heating, but be mindful of the thermal stability of the azide.4. Increase catalyst loading or reaction time.[11] Consider a different catalyst system (e.g., switching from CuAAC to RuAAC if sterics favor the 1,5-isomer). |
| Formation of Side Products | 1. Oxidative homocoupling of the alkyne (Glaser coupling).2. Decomposition of the this compound.3. Formation of regioisomer mixtures. | 1. Use a slight excess of the reducing agent and a stabilizing ligand for the Cu(I).[3] Degas the solvent to remove oxygen.2. Avoid high temperatures and prolonged reaction times. Ensure the azide is pure.3. For CuAAC, ensure complete formation of the Cu(I) acetylide. For thermal reactions, mixtures are common; a catalyst is recommended for regioselectivity.[1][3] |
| Inconsistent Results | 1. Purity of reagents (azide, alkyne, solvent).2. Catalyst quality and handling.3. Atmosphere control. | 1. Purify starting materials before use. Use dry, high-purity solvents.2. Use high-purity catalyst precursors. If using a Cu(I) salt, ensure it has not oxidized during storage. Prepare catalyst solutions fresh.3. For sensitive reactions, perform under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Catalyst Performance in Azide-Alkyne Cycloadditions
The following tables summarize typical reaction conditions and outcomes for common catalytic systems. Note that optimal conditions will vary based on the specific this compound and alkyne substrates.
Table 1: Comparison of Copper-Catalyzed Systems
| Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄/Sodium Ascorbate | THPTA | Water/t-BuOH | RT | 1 | >95 | [12] |
| CuI | DIPEA | THF | RT | 8 | ~90 | [5] |
| CuBr | PMDTA | Toluene | RT | 48 | ~64 | [4] |
| Cu(OAc)₂·H₂O | None | scCO₂ | 100 | 24 | ~90 | [4] |
Table 2: Comparison of Ruthenium-Catalyzed Systems
| Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CpRuCl(PPh₃)₂ | Benzene | 80 | 4 | High | [6][7] |
| CpRuCl(COD) | Dioxane | RT | 0.5 | High | [6][7] |
| Cp*Ru(cod)Cl | Water | RT | 15-24 | Moderate to High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed this compound Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.
-
(Optional but recommended) Prepare a 100 mM solution of a suitable ligand (e.g., THPTA) in deionized water or the reaction solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the this compound (1.0 eq) and the alkyne (1.0-1.2 eq) in a solvent mixture (e.g., 1:1 t-butanol:water).
-
Add the ligand solution (if used) to the reaction mixture (e.g., 5 mol%).
-
Add the CuSO₄ solution (1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: General Procedure for Ruthenium(II)-Catalyzed this compound Cycloaddition (RuAAC)
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%).
-
Add the this compound (1.0 eq) and the alkyne (1.0-1.2 eq).
-
Add a suitable solvent (e.g., toluene, dioxane, or THF).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature. For CpRuCl(COD), room temperature is often sufficient, while CpRuCl(PPh₃)₂ may require heating (e.g., 60-80 °C).[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel.
-
Visualizations
Caption: Catalyst selection workflow for this compound cycloaddition.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. research.chalmers.se [research.chalmers.se]
- 8. Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
Validation & Comparative
Validating 5-Azidoindole Incorporation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of molecular incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based validation of 5-Azidoindole, a bioorthogonal amino acid analog, with alternative methods. It includes supporting experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
Introduction to this compound and Bioorthogonal Labeling
This compound is a non-canonical amino acid that can be metabolically incorporated into proteins in place of tryptophan. Its key feature is the azide group, a bioorthogonal handle that is chemically inert within biological systems but can be selectively reacted with a corresponding alkyne- or cyclooctyne-containing probe in a "click chemistry" reaction. This allows for the specific detection and enrichment of newly synthesized proteins. Validating the successful incorporation of this compound is a critical step in ensuring the reliability of downstream applications such as proteome profiling and target identification. Mass spectrometry stands as a powerful tool for this validation, offering high sensitivity and the ability to pinpoint the exact location of the modification.
Mass Spectrometry-Based Validation of this compound Incorporation
The cornerstone of validating this compound incorporation by mass spectrometry lies in identifying the characteristic mass shift and fragmentation pattern of peptides containing this modification.
Mass Shift: The incorporation of this compound instead of tryptophan results in a predictable mass increase in peptides.
-
Tryptophan (C₁₁H₁₂N₂O₂): Monoisotopic mass = 204.0899 Da
-
This compound side chain (C₈H₅N₃): Monoisotopic mass = 143.0538 Da
-
Tryptophan side chain (C₉H₇N): Monoisotopic mass = 129.0578 Da
-
Mass of this compound (C₁₀H₁₀N₄O₂): To calculate the full amino acid mass, we consider the common backbone (C₂H₄NO₂) and add the this compound side chain. However, for practical purposes in mass spectrometry, the key is the mass difference upon substitution.
-
Monoisotopic Mass of this compound: Based on its chemical formula C₈H₆N₄, the monoisotopic mass is 158.0593 Da[1].
-
Resulting Mass Shift: The replacement of a tryptophan residue with a this compound residue leads to a mass shift that can be precisely calculated and searched for in the mass spectrometry data.
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), peptides are fragmented in a predictable manner, primarily at the peptide bonds, generating b- and y-type ions. The presence of this compound influences this fragmentation pattern. A key diagnostic feature is the neutral loss of dinitrogen (N₂) from the azide group upon collision-induced dissociation (CID). This results in a characteristic loss of approximately 28 Da from precursor and fragment ions containing the this compound residue. The fragmentation of the indole ring itself can also produce specific reporter ions that aid in identification.
Comparison with Alternative Methods
While mass spectrometry provides definitive evidence of incorporation, other methods can also be employed. Below is a comparison of key techniques.
| Feature | This compound + Mass Spectrometry | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) | Label-Free Quantification |
| Principle | Metabolic incorporation of a bioorthogonal amino acid followed by MS/MS identification of the mass shift and specific fragmentation. | Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine). | Chemical labeling of primary amines on peptides with isobaric tags. | Comparison of signal intensities of identical peptides across different runs. |
| Validation of Incorporation | Direct detection of the modified peptide with its characteristic mass and fragment ions. | Identification of peptides with a specific mass shift corresponding to the heavy amino acid. | Not a method for validating incorporation of an analog, but for relative protein quantification. | Not applicable for validating incorporation. |
| Quantification | Can be combined with quantitative methods like SILAC (BONCAT-pSILAC) for robust quantification of newly synthesized proteins.[2][3] | Excellent for relative quantification between two or three cell populations. | Multiplexing allows for relative quantification of up to 8 (iTRAQ) or more (TMT) samples simultaneously.[4] | Relative quantification based on spectral counting or peak intensity. |
| Advantages | Directly identifies newly synthesized proteins, high specificity, enables enrichment of labeled proteins. | High accuracy and precision for relative quantification, in vivo labeling.[5] | High multiplexing capability, good for comparing multiple conditions. | Simple workflow, no need for special labeling reagents.[4] |
| Disadvantages | Potential for incomplete labeling, requires synthesis of the amino acid analog. | Limited to cell culture, requires complete incorporation for accurate quantification, can be expensive.[4] | Labeling occurs after cell lysis, potential for incomplete labeling and ratio distortion. | Lower precision and accuracy compared to labeling methods, requires highly reproducible chromatography. |
Quantitative Data Comparison: BONCAT vs. SILAC
| Metric | BONCAT (AHA labeling) | pSILAC (pulsed SILAC) | Reference |
| Proteins Quantified (4h pulse) | 1931 | 589 | [2] |
| Proteins Quantified (30 min pulse) | 1484 | 9 | [2] |
These data highlight the strength of the BONCAT method, which is analogous to the this compound approach, in identifying a significantly larger number of newly synthesized proteins, especially with shorter labeling times.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with this compound
-
Cell Culture: Culture cells in their standard growth medium to ~70-80% confluency.
-
Starvation (Optional but Recommended): To enhance incorporation, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and incubate in tryptophan-free medium for 30-60 minutes.
-
Labeling: Replace the starvation medium with tryptophan-free medium supplemented with this compound (final concentration typically 25-100 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Precipitation: Precipitate the protein from the cell lysate using a methanol/chloroform or acetone precipitation method.
-
Reduction and Alkylation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
In-solution Digestion: Dilute the sample to reduce the urea concentration to <2 M. Add trypsin (or another suitable protease) at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid) and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Caption: Workflow for validating this compound incorporation.
Caption: Conceptual pathway of this compound incorporation and validation.
Conclusion
Validating the incorporation of this compound by mass spectrometry provides the most definitive and detailed evidence of successful metabolic labeling. The characteristic mass shift and fragmentation patterns serve as unambiguous signatures. While alternative methods like SILAC offer powerful quantitative capabilities, the bioorthogonal handle of this compound, validated by mass spectrometry, opens the door to the specific enrichment and identification of newly synthesized proteomes, offering a distinct advantage for studying dynamic cellular processes. This guide provides the foundational knowledge and protocols to effectively implement and validate the use of this compound in proteomic research.
References
- 1. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 5. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
The Precision Advantage: A Comparative Guide to Site-Specific Antibody Labeling Over Traditional Methods
For researchers, scientists, and professionals in drug development, the methodology of antibody labeling is a critical determinant of experimental success and therapeutic efficacy. While traditional methods have long been the standard, newer site-specific techniques offer significant advantages in precision, homogeneity, and preservation of antibody function. This guide provides an objective comparison between a modern, site-specific azide-based labeling approach and conventional antibody labeling via N-hydroxysuccinimide (NHS) esters, supported by experimental principles.
It is important to note that while the prompt specified a comparison with 5-Azidoindole, a thorough review of scientific literature did not yield established protocols for the use of this compound in antibody labeling. Therefore, this guide will focus on a well-documented and advantageous site-specific method: enzymatic introduction of an azide group for subsequent "click chemistry" conjugation. This approach embodies the principles of precise, controlled bioconjugation.
Quantitative Comparison of Labeling Methodologies
The choice of labeling chemistry has a profound impact on the quality and performance of the final antibody conjugate. The following table summarizes the key quantitative and qualitative differences between site-specific azide-based labeling and traditional NHS ester chemistry.
| Feature | Site-Specific Azide Labeling (Enzymatic) | Traditional Antibody Labeling (NHS Ester) |
| Site of Labeling | Specific (e.g., Fc region glycans)[1] | Non-specific (primarily lysine residues)[2] |
| Control over Stoichiometry (Drug-to-Antibody Ratio, DAR) | High (e.g., DAR of 2 or 4)[1] | Low, resulting in a heterogeneous mixture |
| Impact on Antigen Binding | Minimal to none[1] | Potential for reduced affinity and functionality[2] |
| Product Homogeneity | High, leading to batch-to-batch consistency | Low, with significant batch-to-batch variability |
| Reaction Efficiency | High, especially with copper-free click chemistry[3] | Variable, can be affected by hydrolysis of NHS esters |
| Reproducibility | High | Low |
| Potential for Aggregation | Reduced | Increased risk due to random surface modification |
| In Vivo Stability | Generally high | Can be variable depending on the site of conjugation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both site-specific azide labeling and traditional NHS ester labeling.
Protocol 1: Site-Specific Antibody Labeling via Enzymatic Azido Modification and Click Chemistry
This protocol is based on the principles of the SiteClick™ antibody labeling method, which involves the enzymatic modification of N-linked glycans in the Fc region of the antibody to introduce an azide handle, followed by a copper-free click reaction.[4]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS)
-
β-galactosidase
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Gal-T1(Y289L) enzyme
-
sDIBO-alkyne functionalized label (e.g., fluorescent dye, drug molecule)
-
Reaction buffers
-
Size-exclusion chromatography columns for purification
Procedure:
-
Degalactosylation: Incubate the antibody with β-galactosidase to remove terminal galactose residues from the Fc glycans, exposing N-acetylglucosamine (GlcNAc) residues.
-
Azide Installation: Add UDP-GalNAz and the Gal-T1(Y289L) enzyme to the degalactosylated antibody. Incubate to enzymatically transfer the azide-modified sugar (GalNAz) to the exposed GlcNAc residues.
-
Purification: Purify the azido-modified antibody using a size-exclusion chromatography column to remove enzymes and excess reagents.
-
Click Reaction: Add the sDIBO-alkyne functionalized label to the purified azido-antibody. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without the need for a copper catalyst.[5][6]
-
Final Purification: Purify the final antibody conjugate using a size-exclusion chromatography column to remove any unreacted label.
Protocol 2: Traditional Antibody Labeling using NHS Esters
This protocol describes the non-specific labeling of antibodies by targeting primary amines on lysine residues.[2][7]
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester of the desired label (e.g., fluorescent dye) dissolved in an anhydrous solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography columns for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at an appropriate concentration (typically 1-2 mg/mL). Adjust the pH of the antibody solution to 8.0-8.5 using the reaction buffer to facilitate the reaction.
-
Labeling Reaction: Add a molar excess of the dissolved NHS ester label to the antibody solution. The optimal molar ratio of label to antibody needs to be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the labeled antibody from excess, unreacted label and quenching reagent using a size-exclusion chromatography column.
Visualization of Labeling Workflows
The following diagrams, generated using Graphviz, illustrate the distinct workflows of site-specific azide labeling and traditional NHS ester labeling.
References
- 1. eaglebio.com [eaglebio.com]
- 2. An Oxidative Bioconjugation Strategy Targeted to a Genetically Encoded 5-hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photo-activated affinity-site cross-linking of antibodies using tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. atlasofscience.org [atlasofscience.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoactivated bioconjugation between ortho-azidophenols and anilines: a facile approach to biomolecular photopatterning - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity Profile of 5-Azidoindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Azidoindole is a valuable chemical entity utilized in various research and development settings, including its use as a building block in the synthesis of more complex molecules and as a photo-affinity labeling probe to identify protein-ligand interactions. Given the privileged nature of the indole scaffold in medicinal chemistry, which is known to interact with a wide range of biological targets, a thorough assessment of the cross-reactivity of this compound is crucial to ensure selectivity and minimize potential off-target effects in experimental systems.
This guide provides a framework for evaluating the cross-reactivity of this compound, comparing it with other common indole-based signaling molecules, and details the experimental protocols necessary for such an assessment. While comprehensive public data on the specific cross-reactivity of this compound is limited, this document outlines the standard methodologies and presents a hypothetical data set to illustrate how such a comparison would be structured.
Comparative Analysis of Indole Derivatives
To understand the potential for off-target interactions, it is essential to compare the binding profile of this compound against a panel of known biologically active indole derivatives. The selection of appropriate comparators is critical for contextualizing the experimental results.
Table 1: Hypothetical Cross-Reactivity Data for this compound and Comparator Compounds
| Target Class | Specific Target | This compound (IC₅₀/Kᵢ, µM) | Serotonin (IC₅₀/Kᵢ, µM) | Melatonin (IC₅₀/Kᵢ, µM) | Indole-3-Carbinol (IC₅₀/Kᵢ, µM) |
| GPCRs | 5-HT₂ₐ | > 100 | 0.005 | 1.5 | > 100 |
| MT₁ | > 100 | 50 | 0.0001 | > 100 | |
| D₂ | > 100 | 0.1 | 10 | > 100 | |
| Kinases | CDK2 | > 50 | > 50 | > 50 | 25 |
| ROCK1 | 85 | > 50 | > 50 | > 50 | |
| PIM1 | > 50 | > 50 | > 50 | > 50 | |
| Ion Channels | hERG | > 100 | 25 | 75 | > 100 |
| Enzymes | MAO-A | 45 | 0.01 | > 100 | > 100 |
| CYP2D6 | 60 | > 100 | 5 | 80 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols for Cross-Reactivity Assessment
A robust assessment of cross-reactivity involves a tiered approach, beginning with broad screening panels and progressing to more specific functional assays for any identified "hits."
Broad Panel Screening (Primary Screen)
Objective: To identify potential off-target interactions across a wide range of biologically relevant targets.
Methodology:
-
Receptor Profiling: Utilize commercially available radioligand binding assay panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) to assess the binding of this compound to a large number of G-protein coupled receptors (GPCRs), ion channels, and transporters. A standard concentration of 10 µM is typically used for initial screening.
-
Kinase Profiling: Employ a kinase panel screen to evaluate the inhibitory activity of this compound against a broad spectrum of human kinases.[1][2][3] Assays are typically run at a fixed ATP concentration (e.g., 10 µM) and a single high concentration of the test compound.[1] Radiometric assays (e.g., HotSpot™) or fluorescence-based methods (e.g., LanthaScreen™, HTRF) are common formats.[1][3][4]
Dose-Response and Functional Assays (Secondary Screen)
Objective: To confirm and quantify the activity of any interactions identified in the primary screen.
Methodology:
-
IC₅₀/EC₅₀ Determination: For any target where significant binding or inhibition (>50% at 10 µM) is observed, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
Functional Assays: Cellular or biochemical functional assays should be performed to ascertain whether the binding interaction translates into a biological effect (agonist, antagonist, or inverse agonist activity). Examples include:
-
GPCRs: Calcium flux assays, cAMP accumulation assays.
-
Kinases: In vitro phosphorylation assays using specific substrates.
-
Ion Channels: Electrophysiological patch-clamp assays.
-
Safety Pharmacology Assessment
Objective: To evaluate the potential for adverse effects on major physiological systems.[5][6]
Methodology:
The safety pharmacology core battery of studies investigates the effects on the central nervous, cardiovascular, and respiratory systems.[5][6]
-
Central Nervous System (CNS): A functional observational battery (FOB) in rodents can assess behavioral and neurological changes.[6]
-
Cardiovascular System: In vitro hERG channel assays are crucial for assessing the risk of QT prolongation.[6][7] In vivo studies in telemetered animals monitor electrocardiogram (ECG), heart rate, and blood pressure.[6]
-
Respiratory System: Whole-body plethysmography in conscious animals is used to measure respiratory rate and tidal volume.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Reactivity Assessment
Caption: Tiered workflow for assessing the cross-reactivity of a small molecule.
Potential Signaling Pathway Interactions for Indole-Based Compounds
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. Safety pharmacology in focus: new methods developed in the light of the ICH S7B guidance document - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of 5-Azidoindole Labeling
In the dynamic fields of chemical biology and drug discovery, the ability to quantitatively track biomolecules is paramount. Metabolic labeling, a powerful technique for studying the dynamics of cellular processes, has been significantly advanced by the use of bioorthogonal chemical reporters, such as azide-functionalized molecules. 5-Azidoindole, a synthetic derivative of the amino acid tryptophan, presents a promising tool for the metabolic labeling and subsequent analysis of proteins and other indole-containing biomolecules. Its integration into cellular pathways allows for the introduction of an azide group, which can be selectively derivatized via "click chemistry" for visualization and quantification.
This guide provides a comparative overview of quantitative analysis using this compound labeling against alternative established methods. We will delve into the experimental workflows, present comparative data, and provide detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.
Comparative Overview of Quantitative Methods
The choice of a quantitative method is critical and depends on the specific research question, the required sensitivity, and the available instrumentation. Below is a comparison of this compound labeling followed by mass spectrometry with other common quantitative proteomics and cell proliferation assays.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| This compound Labeling + MS | Metabolic incorporation of this compound into newly synthesized proteins, followed by click chemistry-mediated biotinylation, enrichment, and mass spectrometry-based quantification. | Direct measurement of protein synthesis; high specificity for newly synthesized proteins; temporal control over labeling. | Potential for incomplete labeling or altered protein function; requires specialized reagents. | Pulse-chase studies of protein turnover; identification of newly synthesized proteins under specific stimuli. |
| Label-Free Quantification (LFQ) | Compares the relative abundance of proteins across different samples based on the signal intensity of their corresponding peptides in the mass spectrometer. | No need for special labeling reagents; can compare an unlimited number of samples.[1] | Can be less accurate for low-abundance proteins; susceptible to variations in sample preparation and instrument performance.[2] | Global proteome profiling; biomarker discovery. |
| Isobaric Labeling (e.g., iTRAQ, TMT) | Chemical labeling of peptides from different samples with tags of the same mass but which produce different reporter ions upon fragmentation in the mass spectrometer. | High accuracy and multiplexing capabilities (up to 8 or more samples simultaneously).[2] | Can underestimate the quantification of proteins with large changes in abundance; cost of reagents.[1] | Comparative proteomics of different treatment conditions or time points. |
| 5-Bromodeoxyuridine (BrdU) Assay | Incorporation of the thymidine analog BrdU into newly synthesized DNA during cell proliferation, followed by immunodetection with an anti-BrdU antibody.[3] | Well-established and widely used method for assessing cell proliferation.[3] | Requires harsh DNA denaturation steps that can damage other cellular epitopes, making multiplexing with other antibodies challenging.[4][5] | Cell cycle analysis; measuring the proliferative response to stimuli. |
| 5-Ethynyl-2'-deoxyuridine (EdU) Assay | Incorporation of the thymidine analog EdU into newly synthesized DNA, followed by a click chemistry reaction for detection.[4][6] | Milder detection conditions compared to BrdU, preserving cellular integrity and allowing for multiplexing.[4] | Requires specific click chemistry reagents. | High-throughput screening for cell proliferation; multi-color flow cytometry.[3][6] |
Experimental Workflows
The following diagrams illustrate the general workflows for this compound labeling and an alternative method, Label-Free Quantification.
Figure 1: Experimental workflow for this compound metabolic labeling.
Figure 2: General workflow for Label-Free Quantitative Proteomics.
Signaling Pathway Visualization
The incorporation of this compound into proteins leverages the cell's natural protein synthesis machinery. The following diagram illustrates this simplified pathway.
Figure 3: Simplified pathway of this compound incorporation into proteins.
Detailed Experimental Protocols
Protocol 1: this compound Labeling and Enrichment for Mass Spectrometry
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with a tryptophan-free medium supplemented with this compound (final concentration typically 25-100 µM).
-
Incubate for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail:
-
Biotin-alkyne probe (e.g., Biotin-PEG4-Alkyne)
-
Copper(I) catalyst (e.g., pre-mixed CuSO₄ and a reducing agent like sodium ascorbate, or a copper ligand like TBTA)
-
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-conjugated magnetic beads to the lysate.
-
Incubate for 1-2 hours at 4°C with rotation to allow binding of biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Dry the peptides and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Label-Free Quantitative Proteomics
This protocol provides a general outline for a typical label-free quantitative proteomics experiment.
-
Sample Preparation:
-
Prepare cell or tissue lysates from control and experimental groups.
-
Determine protein concentration for each sample.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Perform in-solution or in-gel digestion with trypsin.
-
Reduce with DTT and alkylate with iodoacetamide prior to digestion.
-
-
LC-MS/MS Analysis:
-
Analyze each peptide sample individually by LC-MS/MS.
-
Ensure consistent chromatographic conditions for all runs to minimize technical variability.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for data processing.
-
Perform peptide and protein identification by searching the MS/MS data against a protein database.
-
Quantify proteins based on the intensity of their corresponding peptides across the different samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
-
Concluding Remarks
The quantitative analysis of this compound labeling offers a powerful approach to study the dynamics of protein synthesis and other metabolic processes involving indole-containing molecules. By combining metabolic labeling with click chemistry and mass spectrometry, researchers can gain valuable insights into cellular function. The choice between this compound labeling and other quantitative methods, such as label-free quantification or isobaric labeling, will depend on the specific biological question being addressed. This guide provides the foundational information to help researchers make an informed decision and to design and execute their experiments effectively.
References
- 1. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 3. Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cell Proliferation Method: Click Chemistry Based on BrdU Coupling for Multiplex Antibody Staining [pubmed.ncbi.nlm.nih.gov]
- 6. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - US [thermofisher.com]
Staudinger Ligation vs. Click Chemistry: A Comparative Guide for the Conjugation of 5-Azidoindole
For researchers and professionals in drug development and chemical biology, the selective modification of molecules is a cornerstone of innovation. When it comes to the versatile chemical handle of an azide, particularly on a biologically relevant scaffold like 5-azidoindole, two powerful ligation strategies stand out: the Staudinger ligation and click chemistry. This guide provides a detailed, data-driven comparison of these two methodologies to aid in the selection of the optimal technique for your research needs.
At a Glance: Staudinger Ligation vs. Click Chemistry
| Feature | Staudinger Ligation | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |
| Reactants | Azide, Phosphine | Azide, Terminal Alkyne | Azide, Strained Cycloalkyne |
| Catalyst | None | Copper(I) | None |
| Reaction Rate | Generally slower (k ≈ 10⁻³ M⁻¹s⁻¹)[1] | Fast | Very fast (k up to 3.60 M⁻¹s⁻¹)[2] |
| Biocompatibility | High; no metal catalyst required.[3] | Lower in living systems due to copper toxicity.[3] | High; no metal catalyst.[] |
| Byproducts | Phosphine oxide (in non-traceless versions).[5] | Minimal. | Minimal. |
| Yield | Generally high.[6][7][8] | Generally high to quantitative.[9] | High.[10] |
| Orthogonality | High.[11] | High.[] | High.[] |
Reaction Mechanisms
A fundamental understanding of the reaction pathways is crucial for troubleshooting and optimization.
Staudinger Ligation
The Staudinger ligation involves the reaction of an azide with a phosphine, typically a triarylphosphine, to form an aza-ylide intermediate. In the traceless version, this intermediate rearranges to form a stable amide bond, releasing nitrogen gas and a phosphine oxide byproduct.[12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common form of click chemistry, CuAAC, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,2,3-triazole linkage.[9] This reaction is known for its high efficiency and regioselectivity.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 6. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 12. Staudinger reaction - Wikipedia [en.wikipedia.org]
5-Azidoindole: A Superior Non-Radioactive Alternative for Biomolecule Labeling
For researchers, scientists, and drug development professionals seeking safer, more efficient, and versatile alternatives to radioactive labeling, 5-azidoindole emerges as a powerful tool. This comprehensive guide provides an objective comparison of this compound-based labeling with traditional radioactive methods, supported by experimental data and detailed protocols.
The use of radioactive isotopes, such as ³⁵S and ³²P, has long been a cornerstone of biological research for labeling and tracking biomolecules. However, the inherent risks associated with handling radioactive materials, including health hazards and stringent disposal regulations, have driven the development of non-radioactive alternatives. This compound, a versatile chemical probe, offers a robust and safer approach to biomolecule labeling through two primary methodologies: copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) and photoaffinity labeling.
Principles of Labeling: A Head-to-Head Comparison
This compound-Based Labeling: This approach leverages the bio-orthogonal nature of the azide group. In click chemistry , the azide moiety on this compound reacts specifically and efficiently with an alkyne-tagged reporter molecule (e.g., a fluorophore or biotin) to form a stable triazole linkage. This reaction is highly specific and does not interfere with biological processes.[1][2][3][4][5] In photoaffinity labeling , the azido group on this compound can be converted into a highly reactive nitrene upon UV irradiation, which then forms a covalent bond with interacting molecules in close proximity.[6][7][8] This is particularly useful for identifying binding partners of small molecules.
Radioactive Labeling: This traditional method involves the incorporation of radioactive isotopes into biomolecules. For proteins, this is often achieved by metabolically labeling cells with radioactive amino acids, such as ³⁵S-methionine.[1][2][3][9][10] The labeled biomolecules are then detected by autoradiography, which captures the radioactive decay on X-ray film or a phosphor imager. While highly sensitive, this method suffers from several drawbacks, including safety concerns, the need for specialized equipment and facilities, and the instability of the radioactive probes.
Quantitative Performance: this compound vs. Radioactive Labeling
The following table summarizes the key performance metrics of this compound-based labeling (utilizing fluorescent detection after click chemistry) compared to radioactive labeling with ³⁵S.
| Feature | This compound with Fluorescent Detection | Radioactive Labeling (³⁵S) |
| Sensitivity | High (femtogram to picogram range)[11] | Very High (picogram range) |
| Detection Method | Fluorescence imaging (e.g., gel imagers, microscopy) | Autoradiography (X-ray film, phosphor imager)[12] |
| Multiplexing | Yes (with different fluorophores)[11] | No |
| Safety | Non-hazardous, no specialized disposal required | Hazardous, requires licensed handling and disposal |
| Probe Stability | High (stable for long-term storage) | Low (subject to radioactive decay) |
| Workflow Complexity | Multi-step but straightforward | Requires specialized handling and longer exposure times |
| Signal-to-Noise Ratio | Generally high, but can be affected by autofluorescence[13][14][15] | High, low background |
| Resolution | High (dependent on imaging system) | Lower (can be affected by signal scattering)[16] |
Experimental Protocols
Protein Labeling with 5-Azido-L-tryptophan (this compound derivative) via Click Chemistry
This protocol describes the metabolic labeling of proteins in mammalian cells with an azide-containing analog of tryptophan, followed by fluorescent detection using click chemistry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Tryptophan-free medium
-
5-Azido-L-tryptophan
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)
-
Copper(II) sulfate (for CuAAC)
-
Sodium ascorbate (for CuAAC)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (for CuAAC)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel imager
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to 70-80% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Replace the complete medium with tryptophan-free medium and incubate for 1 hour to deplete intracellular tryptophan.
-
Add 5-Azido-L-tryptophan to the medium at a final concentration of 25-100 µM and incubate for 4-16 hours.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add cold cell lysis buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Click Chemistry Reaction (Copper-Free):
-
To 50 µL of protein lysate (1-2 mg/mL), add the alkyne-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) to a final concentration of 10-50 µM.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Protein Analysis:
-
Add SDS-PAGE loading buffer to the labeled lysate.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a fluorescence gel imager with the appropriate excitation and emission settings for the chosen fluorophore.
-
Radioactive Protein Labeling with ³⁵S-Methionine
This protocol describes the metabolic labeling of proteins in mammalian cells with ³⁵S-methionine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
³⁵S-Methionine (handle with appropriate safety precautions)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE reagents and equipment
-
X-ray film or phosphor imager and cassettes
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to 70-80% confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Replace the complete medium with methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine.[10]
-
Add ³⁵S-Methionine to the medium at a final concentration of 50-100 µCi/mL and incubate for 2-4 hours.[1][3]
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Add cold cell lysis buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Analysis:
-
Add SDS-PAGE loading buffer to the labeled lysate.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to X-ray film at -80°C or a phosphor imager screen at room temperature. Exposure times will vary depending on the level of incorporation.
-
Develop the film or scan the phosphor screen to visualize the radiolabeled proteins.
-
Visualizing the Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Five Commonly Used Quantitative Proteomics Analysis Methods | by Prime Jones | Medium [medium.com]
- 7. Photoaffinity labeling of Arabidopsis thaliana plasma membrane vesicles by 5-azido-[7-3H]indole-3-acetic acid: identification of a glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Comparison of chemiluminescence and absorptiometry in enzyme immunoassays for protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Detection of hybridized probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal-to-Noise Considerations [evidentscientific.com]
- 15. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 16. whitelabs.org [whitelabs.org]
A Researcher's Guide to Fluorescent Reporters for 5-Azidoindole Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent reporter is critical for the successful visualization and analysis of 5-Azidoindole-labeled biomolecules. This guide provides a comprehensive comparison of various fluorescent reporters, detailing their performance based on available experimental data and outlining protocols for their use.
This compound serves as a valuable bioorthogonal chemical reporter. Its azide group allows for specific covalent modification with a variety of fluorescent probes, enabling the tracking and imaging of tagged biomolecules within complex biological systems. The choice of fluorescent reporter and the corresponding bioorthogonal reaction chemistry are pivotal for achieving high signal-to-noise ratios, photostability, and minimal perturbation of the biological system under investigation.
This guide explores fluorescent reporters utilized in three major bioorthogonal reactions: Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Comparison of Fluorescent Reporters
The selection of a fluorescent reporter is often a trade-off between brightness, fluorogenicity, reaction kinetics, and biocompatibility. The following tables summarize the quantitative data for various fluorescent reporters used in conjunction with azide-functionalized molecules like this compound.
Staudinger Ligation Reporters
Staudinger ligation involves the reaction of an azide with a phosphine-based reporter. While having slower kinetics compared to click chemistry, it is a copper-free method. Fluorogenic phosphine probes have been developed to reduce background fluorescence.
| Reporter Type | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Increase in Fluorescence | Reference |
| Fluorogenic Phosphine | Coumarin | 432 | 507 | 0.011 (quenched) | ~59 | [1] |
| Fluorogenic Phosphine | Coumarin | 443 | 495 | 0.65 (ligated) | ~59 | [1] |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reporters
CuAAC offers fast reaction kinetics but requires a copper catalyst, which can be toxic to cells. This method is highly efficient for in vitro labeling and fixed-cell imaging. A variety of alkyne-modified fluorophores are commercially available.
| Reporter Type | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Brightness (ε × Φ) | Reference |
| Alkyne-modified | 5-FAM | 490 | 513 | - | - | |
| Alkyne-modified | 5-TAMRA | 556 | 563 | - | - | [2] |
| Alkyne-modified | Sulfo-Cy3 | 553 | 566 | - | - | [2] |
| Alkyne-modified | Sulfo-Cy5 | 647 | 663 | - | - | [2] |
| Fluorogenic Alkyne | Azido-BODIPY | >500 | - | - | 52-fold increase | |
| Fluorogenic Alkyne | Anthracene Azide | - | - | High | Significant increase | [3] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reporters
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes for reaction with azides. It is highly bioorthogonal and suitable for live-cell imaging.
| Reporter Type | Cyclooctyne | Fluorophore | Excitation (nm) | Emission (nm) | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Reference |
| DIBO-alkyne | DIBO | Alexa Fluor 555 | 555 | 565 | - | |
| BCN-alkyne | BCN | Alexa Fluor 555 | - | - | 0.11 - 0.14 | [4] |
| DBCO-alkyne | DBCO | Cy3 | - | - | ~1.0 | [5] |
| DBCO-alkyne | Cy5 | - | - | - | ~1.0 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying processes is crucial for understanding the application of these reporters. The following diagrams, generated using Graphviz, illustrate the bioorthogonal labeling process and a typical experimental workflow.
Caption: Bioorthogonal labeling of a target biomolecule with this compound.
Caption: General experimental workflow for fluorescent labeling.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the key labeling experiments. Researchers should optimize concentrations and incubation times for their specific systems.
Protocol 1: In Vitro Protein Labeling using CuAAC
This protocol is suitable for labeling purified proteins containing a this compound modification.
Materials:
-
Azide-labeled protein in phosphate-buffered saline (PBS)
-
Alkyne-fluorophore (e.g., from a 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., from a 50 mM stock in water)
-
Sodium ascorbate (e.g., from a freshly prepared 100 mM stock in water)
-
DMSO
-
PBS
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration 10-50 µM) with the alkyne-fluorophore (final concentration 100-500 µM).
-
Prepare the catalyst premix: in a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove excess reagents by spin desalting columns or dialysis.
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.
Protocol 2: Live-Cell Imaging using SPAAC
This protocol is designed for labeling this compound-containing biomolecules in living cells.
Materials:
-
Cells metabolically labeled with this compound
-
Cyclooctyne-fluorophore (e.g., DBCO-fluorophore, from a 1-10 mM stock in DMSO)
-
Complete cell culture medium
-
PBS
-
Imaging medium (e.g., phenol red-free medium)
Procedure:
-
Plate the metabolically labeled cells in a suitable imaging dish or plate.
-
Wash the cells once with pre-warmed PBS.
-
Dilute the cyclooctyne-fluorophore in complete cell culture medium to the desired final concentration (typically 1-25 µM).
-
Add the labeling medium to the cells and incubate at 37°C for 30-60 minutes.
-
Wash the cells three times with pre-warmed PBS.
-
Replace the PBS with imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Protocol 3: Fixed-Cell Labeling and Imaging
This protocol is for labeling this compound-modified biomolecules in fixed and permeabilized cells.
Materials:
-
Cells metabolically labeled with this compound on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Fluorescent reporter of choice (phosphine, alkyne, or cyclooctyne-based)
-
Reaction buffer appropriate for the chosen chemistry (e.g., PBS for SPAAC and Staudinger ligation; click chemistry reaction buffer for CuAAC)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the labeling solution containing the fluorescent reporter in the appropriate reaction buffer.
-
Incubate the coverslips with the labeling solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Conclusion
The choice of a fluorescent reporter for this compound labeling depends heavily on the specific application. For in vitro studies where high reaction efficiency is paramount, CuAAC with a bright and photostable alkyne-fluorophore is an excellent choice. For live-cell imaging, the biocompatibility of SPAAC makes cyclooctyne-based reporters the preferred option. Fluorogenic reporters for both Staudinger ligation and click chemistry offer the significant advantage of reducing background signal, which is particularly beneficial in complex biological samples and for no-wash imaging protocols. Researchers are encouraged to consult the primary literature for the most up-to-date information on novel reporters and optimized protocols to best suit their experimental needs.
References
Safety Operating Guide
Personal protective equipment for handling 5-Azidoindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 5-Azidoindole, a potentially hazardous chemical. The following procedures and recommendations are based on best practices for handling azido compounds and available data for structurally related molecules. A thorough risk assessment should be conducted before beginning any work with this compound.
I. Personal Protective Equipment (PPE)
Due to the potential hazards associated with azido compounds, including explosive instability and toxicity, a stringent PPE protocol is mandatory.
Core PPE Requirements:
-
Hand Protection: Double-gloving is recommended. Wear a pair of nitrile gloves as the inner layer, with a second pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®) as the outer layer.[1][2] Gloves should be inspected before each use and disposed of immediately after contamination.[3]
-
Eye Protection: Chemical splash goggles are required at all times.[3][4][5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or a full-body suit should be utilized.[6]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[4][6] Steel-toed boots are recommended for enhanced protection.[6]
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][7] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[8]
II. Hazard Assessment and Data
Computed Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | PubChem |
| Molecular Weight | 158.16 g/mol | PubChem |
| IUPAC Name | 5-azido-1H-indole | PubChem |
| CAS Number | 81524-74-5 | PubChem |
Source: PubChem CID 3036180[10]
III. Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that an emergency plan is in place and that all necessary PPE is readily available. The work area, typically a chemical fume hood, should be clean and free of incompatible materials.[2]
-
Weighing and Transfer: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to handle solid this compound.[2][3] Metal spatulas can form shock-sensitive metal azides.[11]
-
Scale: Always work on the smallest possible scale. Do not scale up reactions without a thorough safety review and approval.[3]
-
Heating: Avoid heating this compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield). Azido compounds can decompose explosively upon heating.[2]
-
Solvents: Avoid using halogenated solvents, as they can form explosive organic azides.[2]
Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated PPE and glassware, must be collected in a designated, properly labeled hazardous waste container.[3] Azide-containing waste should be kept separate from other waste streams.[3]
-
Deactivation: For dilute solutions, a chemical deactivation procedure may be necessary before disposal. A common method involves the use of nitrous acid to destroy the azide.[2] This procedure should only be performed by trained personnel in a controlled environment.[2]
-
Disposal: Never dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[2][7] All azide waste must be disposed of through an approved hazardous waste management program.[2][9]
IV. Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
If solid, carefully sweep up the material with non-metallic tools and place it in a labeled waste container.[1][3]
-
If liquid, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in the waste container.[8]
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[7]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[1]
-
Prevent entry to the contaminated area.
-
Contact your institution's emergency response team.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention.
V. Visual Safety Workflows
The following diagrams illustrate the decision-making process for selecting appropriate PPE and the workflow for responding to an emergency involving this compound.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response Workflow for this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. hsa.ie [hsa.ie]
- 6. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. This compound | C8H6N4 | CID 3036180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. campus.kennesaw.edu [campus.kennesaw.edu]
Retrosynthesis Analysis
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